(2,3-Dihydro-1H-inden-1-yl)methanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 115866. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydro-1H-inden-1-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c11-7-9-6-5-8-3-1-2-4-10(8)9/h1-4,9,11H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZQCDPVYVQVBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80297411 | |
| Record name | 1-Indanmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80297411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196-17-4 | |
| Record name | 1-Indanmethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115866 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Indanmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80297411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-1H-inden-1-ylmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Synthesis of (R)-(+)-(2,3-Dihydro-1H-inden-1-yl)methanol
Executive Summary
Target Molecule: (R)-(+)-(2,3-Dihydro-1H-inden-1-yl)methanol CAS Registry Number: 1196-17-4 (Racemic), Specific (R)-isomer often referenced under derivatives or generic chiral CAS entries (e.g., 102518-79-6 for related intermediates). Application: Key chiral building block for pharmaceutical synthesis (e.g., melatonin receptor agonists like Ramelteon) and chiral auxiliaries.
This guide details two distinct synthetic pathways for the production of (R)-(+)-(2,3-Dihydro-1H-inden-1-yl)methanol. Method A (Asymmetric Hydrogenation) represents the modern, atom-economic approach suitable for scale-up. Method B (Classical Resolution) provides a robust, low-tech alternative accessible to standard organic laboratories.
Retrosynthetic Analysis
The strategic disconnection of the target molecule reveals two primary precursors: the unsaturated 1-indenecarboxylic acid and the racemic 1-indanecarboxylic acid .
Figure 1: Retrosynthetic disconnection showing the two primary routes to the chiral alcohol.
Method A: Asymmetric Hydrogenation (Catalytic Route)
This method utilizes transition-metal catalysis to set the stereocenter directly from an achiral alkene precursor. It is preferred for high-value manufacturing due to its efficiency and lack of waste associated with resolution agents.
Mechanistic Insight
The core transformation involves the enantioselective addition of hydrogen across the C1-C2 double bond of 1-indenecarboxylic acid. Ruthenium (Ru) or Iridium (Ir) complexes bearing chiral phosphine ligands (e.g., BINAP, SIPHOX) coordinate to the carboxylic acid moiety, directing the hydride delivery to a specific face of the alkene.
Protocol: Asymmetric Hydrogenation of 1-Indenecarboxylic Acid
Reagents:
-
Substrate: 1-Indenecarboxylic acid (1.0 equiv)
-
Catalyst: Ru(OAc)2((S)-BINAP) or Ir-SIPHOX complex (0.5 - 1.0 mol%)
-
Solvent: Methanol (degassed)[1]
-
Hydrogen Source: H2 gas (5-10 bar)
Step-by-Step Workflow:
-
Catalyst Preparation: In a glovebox, dissolve Ru(OAc)2((S)-BINAP) in degassed methanol. Note: The use of (S)-BINAP typically yields the (R)-acid, but this must be confirmed via HPLC for the specific batch of ligand.
-
Hydrogenation: Transfer the substrate and catalyst solution to a high-pressure autoclave.
-
Reaction: Pressurize with H2 (50 atm) and stir at room temperature for 12–24 hours.
-
Workup: Vent the hydrogen gas carefully. Concentrate the solvent under reduced pressure.
-
Purification: The crude (R)-1-indanecarboxylic acid is often pure enough for the next step (>95% ee). If necessary, recrystallize from hexane/ethyl acetate.
Reduction to the Alcohol
The chiral acid is reduced to the target alcohol without racemization.
Reagents:
-
Substrate: (R)-1-Indanecarboxylic acid
-
Reductant: Borane-THF complex (BH3·THF) or Lithium Aluminum Hydride (LiAlH4)
-
Solvent: Anhydrous THF
Protocol:
-
Dissolve (R)-1-indanecarboxylic acid in anhydrous THF under N2 at 0°C.
-
Dropwise add BH3·THF (1.0 M solution, 1.2 equiv). Caution: Gas evolution (H2).
-
Allow to warm to room temperature and stir for 4 hours.
-
Quench: Cool to 0°C and carefully add methanol until gas evolution ceases.
-
Isolation: Concentrate in vacuo, partition between EtOAc and 1M HCl, wash with brine, dry (Na2SO4), and concentrate.
Method B: Classical Resolution (Robust Laboratory Route)
For laboratories without high-pressure hydrogenation equipment, classical resolution is the most reliable method. It relies on the formation of diastereomeric salts using a chiral amine.
Resolution Logic
Racemic 1-indanecarboxylic acid reacts with (R)-(+)-1-phenylethylamine to form two diastereomeric salts:
-
(S)-Acid[2][3][4][5][6][7][8] · (R)-Amine (More soluble) By exploiting solubility differences in acetone or methanol, the (R,R)-salt precipitates, leaving the unwanted isomer in solution.
Figure 2: Workflow for the classical resolution of the carboxylic acid precursor.
Protocol: Resolution Step
-
Salt Formation: Dissolve racemic 1-indanecarboxylic acid (10 g, 61.7 mmol) in acetone (150 mL). Add (R)-(+)-1-phenylethylamine (7.5 g, 61.7 mmol) slowly.
-
Crystallization: Heat the mixture to reflux to ensure complete dissolution, then allow it to cool slowly to room temperature overnight. White crystals of the (R,R)-salt will form.
-
Filtration: Filter the crystals and wash with cold acetone.
-
Recrystallization: Recrystallize the salt from methanol/acetone (1:5) 2–3 times until the melting point is constant and optical rotation stabilizes.
-
Liberation of Acid: Suspend the purified salt in water and acidify with 2M HCl to pH 1. Extract the liberated free acid with Ethyl Acetate (3 x 50 mL). Dry and concentrate to yield (R)-1-indanecarboxylic acid.
Follow with the Reduction Protocol described in Section 3.3.
Quality Control & Characterization
Enantiomeric Excess (ee) Determination
Do not rely solely on optical rotation. HPLC is required for accurate ee determination.
HPLC Method:
-
Column: Chiralpak AD-H or OD-H (Daicel).
-
Mobile Phase: Hexane : Isopropanol (90 : 10).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Retention Times: (R)-isomer typically elutes before (S)-isomer on AD-H (verify with racemic standard).
Physical Data (Reference)
| Property | Value |
| Appearance | White crystalline solid (Acid) / Colorless oil or low melt solid (Alcohol) |
| Optical Rotation | |
| Melting Point | 54–56 °C (Acid precursor) |
| 1H NMR (CDCl3) |
References
-
FDA Substance Registration System. (2,3-Dihydro-1H-inden-1-yl)methanol, (R)-. Link
-
Zhou, Q.-L., et al. (2008). Iridium-Catalyzed Enantioselective Hydrogenation of α,β-Unsaturated Carboxylic Acids. Journal of the American Chemical Society. (Describes Ir-SIPHOX catalysts for unsaturated acids). Link
-
Yamano, T., et al. (2006). Process for producing Ramelteon intermediates. US Patent Application 2008/0242877. (Details on resolution and reduction strategies). Link
-
ChemicalBook. Synthesis of (R)-1-Phenylethylamine derivatives and resolution protocols. Link
Sources
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. 1. In the resolution of racemic 1-phenylethylamine | Chegg.com [chegg.com]
- 3. (R)-(+)-1-Phenylethylamine synthesis - chemicalbook [chemicalbook.com]
- 4. 1H-Indene-1-carboxylic acid, 2,3-dihydro-3-oxo- | C10H8O3 | CID 99815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof - Google Patents [patents.google.com]
- 6. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1H-Indene-1-carboxylic acid, 2,3-dihydro- | C10H10O2 | CID 85728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (S)-2,3-Dihydro-1H-indene-1-carboxylic acid - Lead Sciences [lead-sciences.com]
Technical Guide: Scalable Synthesis of Racemic (2,3-Dihydro-1H-inden-1-yl)methanol
Executive Summary
Target Molecule: (2,3-Dihydro-1H-inden-1-yl)methanol (CAS: 1196-17-4) Common Names: 1-Indanylmethanol, 1-(Hydroxymethyl)indane.[1] Primary Application: Critical scaffold for melatonin receptor agonists (e.g., Ramelteon), chiral auxiliaries (cis-1-amino-2-indanol precursors), and asymmetric catalysis ligands.[1]
This guide details the robust preparation of racemic 1-indanylmethanol via the reduction of 1-indancarboxylic acid.[1] While enantioselective routes exist (e.g., asymmetric hydrogenation), the racemic synthesis remains the foundational benchmark for analytical standard generation and early-stage drug discovery toxicology studies. The protocol prioritizes the Lithium Aluminum Hydride (LiAlH₄) reduction pathway due to its kinetic reliability and complete conversion profile compared to borane-mediated alternatives.[1]
Retrosynthetic Analysis & Strategy
The most direct access to the target alcohol is the reduction of the corresponding carboxylic acid or ester. The C1-position of the indane ring is activated by the benzylic position, yet steric hindrance from the bicyclic system requires a potent reducing agent to ensure full conversion without stalling at the aldehyde intermediate.
Strategic Pathway (DOT Diagram)
Figure 1: Retrosynthetic logic. The reduction of the carboxylic acid proceeds through a transient aldehyde species which is rapidly reduced to the primary alcohol.
Core Methodology: LiAlH₄ Reduction Protocol
Rationale: LiAlH₄ is selected over NaBH₄ (insufficient for acids) and Borane-THF (sensitive to moisture/storage) for its operational robustness in reducing carboxylic acids to primary alcohols.[1]
Materials & Stoichiometry
| Reagent | Equiv.[1] | Role | Critical Parameter |
| 1-Indancarboxylic Acid | 1.0 | Substrate | Dry, free of residual water to prevent exotherms.[1] |
| LiAlH₄ (2.4M in THF) | 1.5 - 2.0 | Reductant | Use excess to account for acidic proton quenching.[1] |
| THF (Anhydrous) | Solvent | 10-15 mL/g | Stabilized, peroxide-free.[1] |
| Nitrogen/Argon | Atmosphere | Inert Gas | Essential to prevent fire hazards.[1][2] |
Step-by-Step Procedure
Phase 1: Setup and Activation
-
Apparatus: Flame-dry a 3-neck Round Bottom Flask (RBF) equipped with a reflux condenser, pressure-equalizing addition funnel, and internal temperature probe. Flush with N₂.
-
Charging: Charge the RBF with anhydrous THF. Cool to 0°C using an ice/water bath.[1]
-
Reductant Addition: Carefully transfer LiAlH₄ solution (or suspend solid LiAlH₄) into the chilled THF.
-
Expert Insight: Adding the hydride first allows for the slow addition of the substrate, controlling the hydrogen evolution rate (
gas).
-
Phase 2: Reaction
-
Substrate Addition: Dissolve 1-indancarboxylic acid in minimal anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 30–60 minutes.
-
Reflux: Once addition is complete and gas evolution subsides, warm the reaction to room temperature, then heat to reflux (66°C) for 2–4 hours.
-
Monitoring: Check completion via TLC (SiO₂, 30% EtOAc/Hexanes) or HPLC.[1] The acid spot (
) should disappear, and the alcohol ( ) should appear.
-
Phase 3: Quenching (The Fieser Method)
Standard acidic quenches often lead to inseparable emulsions with aluminum salts. The Fieser method produces a granular, filterable precipitate.
For every 1.0 g of solid LiAlH₄ used, perform the following sequence at 0°C:
-
Add 1.0 mL Water (slowly).
-
Add 1.0 mL 15% NaOH solution.
-
Add 3.0 mL Water.
-
Warm to room temperature and stir for 15 minutes until a white, granular precipitate forms.
-
Add anhydrous MgSO₄ to the mixture to further dry the solvent.
Phase 4: Isolation
-
Filter the mixture through a pad of Celite to remove aluminum salts.
-
Rinse the filter cake with warm THF.
-
Concentrate the filtrate in vacuo to yield the crude oil.
Process Logic & Safety Systems
Safety in hydride reductions is non-negotiable.[1] The following logic flow dictates the critical decision-making process during the quench phase, which is the most hazardous step.
Figure 2: Workup Decision Matrix. For larger scales (>10g), Rochelle salt is preferred to prevent thermal runaway during the Fieser quench and to manage large volumes of precipitate.
Characterization & Quality Control
Upon isolation, the product (typically a clear to pale yellow viscous oil) requires verification.
Expected Analytical Data
-
Physical State: Viscous Oil / Low melting solid.[1]
-
¹H NMR (400 MHz, CDCl₃):
-
IR Spectroscopy: Broad stretch at 3300–3400 cm⁻¹ (O-H stretch).[1] Absence of C=O stretch (1700 cm⁻¹).[1]
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete extraction from Al salts.[1] | Repulp the filter cake in refluxing THF for 30 mins and refilter. |
| Gel Formation | Incorrect Fieser stoichiometry. | Switch to Rochelle salt workup (stir crude mixture with sat. Potassium Sodium Tartrate for 4–12 hours). |
| Aldehyde Presence | Insufficient reductant or low temp.[1] | Ensure reflux is maintained for >2 hours; verify LiAlH₄ quality (titration). |
References
-
Yamano, T., et al. (2006).[1] "Approach to the Synthesis of Ramelteon: A Novel Melatonin Receptor Agonist." Journal of Medicinal Chemistry. Link (Contextual grounding for indane scaffolds).[1]
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical.[1] (Standard protocol for LiAlH4 reductions).
-
U.S. Patent 20050143446. "Indan derivatives and process for producing the same."[1] (Describes industrial handling of indanylmethanol intermediates). Link
-
Seyden-Penne, J. (1997).[1] Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.[1] (Mechanistic depth on hydride specificity).
Sources
The Indanmethanol Scaffold: From Chiral Auxiliaries to Blockbuster Therapeutics
Topic: Discovery, Chemistry, and Therapeutic Application of Indanmethanol and Aminoindanol Scaffolds Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers
Executive Summary
The indan scaffold, specifically its hydroxylated derivatives (indanmethanols and aminoindanols), represents a "privileged structure" in medicinal chemistry.[1] Historically pivotal in the battle against HIV/AIDS through the development of protease inhibitors, this chemical motif has evolved into a cornerstone for respiratory therapeutics. This guide analyzes the technical evolution of cis-1-aminoindan-2-ol (the Indinavir core) and the 5,6-diethyl-indan-2-amine motif (the Indacaterol anchor), providing reproducible synthetic protocols and mechanistic insights into their biological activity.
Historical Discovery & Evolution
The HIV Protease Breakthrough (1990s)
The discovery of cis-1-aminoindan-2-ol was driven by Merck Research Laboratories during the urgent search for HIV protease inhibitors.[2] The crystallographic analysis of HIV protease revealed a C2-symmetric active site. Merck chemists hypothesized that a rigid, chiral hydroxyethylamine isostere could mimic the transition state of peptide hydrolysis.
-
The Discovery: The restricted rotation of the indan ring provided superior entropy benefits compared to flexible linear chains. The cis-aminoindanol core (specifically the (1S, 2R) enantiomer) was identified as a key pharmacophore, leading to Indinavir (Crixivan) .
-
Significance: This marked the transition of indan-alcohols from academic curiosities to industrial-scale life-saving intermediates.
The Respiratory Revolution (2000s)
In the 2000s, Novartis sought an "ultra-long-acting" beta-2 agonist (LABA) for COPD. The challenge was to increase the lipophilicity and membrane residence time of the drug.
-
The Innovation: Replacing the traditional lipophilic tails of salmeterol/formoterol with a 5,6-diethyl-indan-2-amine moiety created Indacaterol . The indan ring interacts with lipid rafts in the airway smooth muscle membrane, acting as a depot for sustained 24-hour efficacy.
Chemical Synthesis & Methodologies
Core Protocol: Asymmetric Synthesis of (1S, 2R)-cis-1-Aminoindan-2-ol
This protocol describes the "Ritter Reaction Route," favored for its scalability and stereochemical control.
Objective: Synthesize high-purity (1S, 2R)-cis-1-aminoindan-2-ol from indene.
Reagents: Indene, Sodium Hypochlorite (bleach), (R,R)-Mn-Salen Catalyst, Benzonitrile, Sulfuric Acid.
| Parameter | Specification | Causality/Rationale |
| Substrate | Indene (>98% purity) | Impurities in indene (e.g., benzofuran) poison the Mn-Salen catalyst. |
| Catalyst | (R,R)-Mn-Salen (Jacobsen) | Induces enantioselective epoxidation to (1S, 2R)-indene oxide. |
| Solvent | CH₂Cl₂ / Chlorobenzene | Biphasic system required for bleach-mediated oxidation. |
| Temp | 0°C to 5°C | Low temperature suppresses non-selective radical side reactions. |
Step-by-Step Workflow:
-
Enantioselective Epoxidation:
-
Charge reactor with Indene (1.0 eq) and (R,R)-Mn-Salen catalyst (0.02 eq) in CH₂Cl₂.
-
Slowly add aqueous NaOCl (pH 11.3) over 4 hours at 0°C.
-
Validation: Monitor consumption of indene by HPLC.[3] Target >95% conversion and >85% ee for (1S, 2R)-indene oxide.
-
Mechanism: The Mn-oxo species transfers oxygen to the olefin face hindered by the bulky tert-butyl groups of the salen ligand.
-
-
Ritter Reaction (Stereoinversion):
-
Dissolve the crude (1S, 2R)-indene oxide in excess Benzonitrile (PhCN).
-
Add concentrated H₂SO₂ (oleum) dropwise at -10°C.
-
Critical Step: The nitrile attacks the epoxide backside (SN2), opening the ring to form an oxazoline intermediate. This results in trans geometry initially, but subsequent hydrolysis conditions are tuned to yield the cis product via an oxazoline inversion mechanism or retention depending on specific hydrolytic path.
-
Refined Merck Route: Direct opening with oleum/acetonitrile followed by aqueous workup often yields the cis-aminoindanol due to the formation of a cis-fused oxazoline intermediate which hydrolyzes with retention of configuration relative to the oxazoline (double inversion net result).
-
-
Hydrolysis & Purification:
-
Heat the reaction mixture with water to reflux (hydrolyzes the amide/oxazoline).
-
Basify with NaOH to pH 12 to precipitate the free base.
-
Recrystallization: Dissolve crude solid in Ethanol/Water (1:1). Cool slowly to 4°C.
-
Validation: Check melting point (Target: 118-121°C) and Optical Rotation (
in CHCl₃).
-
Visualization: The Merck Aminoindanol Pathway
Caption: Synthetic pathway for the HIV protease inhibitor intermediate, utilizing Jacobsen epoxidation and Ritter-type ring opening.
Therapeutic Applications & Mechanisms[6]
Indacaterol: The "Lipid Raft" Mechanism
Indacaterol differs from salmeterol by using a 5,6-diethyl-indan-2-amine tail. This specific indan substitution pattern is critical for its "ultra-long" duration of action (24 hours).
-
Mechanism: The lipophilic indan tail partitions into the "lipid rafts" (microdomains rich in cholesterol and sphingolipids) of the airway smooth muscle cell membrane.
-
The "Depot" Effect: Unlike other LABAs that wash out, the indan moiety anchors the molecule in the membrane near the
-adrenoceptor. This creates a local reservoir, allowing the active headgroup to repeatedly stimulate the receptor (fast onset, long duration).
Visualization: Indacaterol Mechanism of Action
Caption: Indacaterol utilizes the indan tail to anchor in lipid rafts, facilitating sustained receptor activation.
Quantitative Data Summary
The following table contrasts the physicochemical properties of the indan-derived scaffold against traditional phenyl-based analogs.
| Property | Indan-Derived (Indacaterol) | Phenyl-Derived (Salmeterol) | Impact on Drug Design |
| LogP (Lipophilicity) | ~3.8 - 4.2 | ~3.6 | Higher LogP of indan enhances membrane retention. |
| Onset of Action | < 5 mins | ~15-20 mins | Indan structure allows faster diffusion to the receptor active site from the membrane depot. |
| Half-life (Dissociation) | > 20 hours | ~12 hours | Rigid indan ring reduces metabolic liability compared to flexible alkyl chains. |
| Stereochemistry | (R)-enantiomer (active) | Racemic or (R) | The chiral center on the linker (adjacent to indan amine) dictates receptor affinity. |
References
-
Lutz, R. E., & Wayland, R. L. (1951). The Synthesis of cis-1-Aminoindan-2-ol.[2][4] Journal of the American Chemical Society. Link
-
Senanayake, C. H., et al. (1996). The Behavior of Indene Oxide in the Ritter Reaction: A Simple Route to cis-Aminoindanol.[4] Tetrahedron Letters.[5] Link
-
Dorsey, B. D., et al. (1994). L-735,524: The Design of a Potent and Orally Bioavailable HIV Protease Inhibitor. Journal of Medicinal Chemistry. Link
-
Baur, F., et al. (2010).[6] The Identification of Indacaterol as an Ultralong-Acting Inhaled β2-Adrenoceptor Agonist.[7] Journal of Medicinal Chemistry. Link
-
Batt, T., et al. (2015).[6] Process for the preparation of indacaterol and intermediates thereof.[3][8] European Patent EP2897937B1. Link
-
BenchChem Technical Support. (2025). The Diverse Biological Activities of 2-Indanol Derivatives. BenchChem.[9] Link
Sources
- 1. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US9682935B2 - Process for preparation of indacaterol or its pharmaceutically acceptable salts - Google Patents [patents.google.com]
- 4. Strategies for Accessing cis-1-Amino-2-Indanol | MDPI [mdpi.com]
- 5. pcliv.ac.uk [pcliv.ac.uk]
- 6. Indacaterol synthesis - chemicalbook [chemicalbook.com]
- 7. Indacaterol | C24H28N2O3 | CID 6918554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. EP2897937B1 - Process for the preparation of indacaterol and intermediates thereof - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
Enantiomers of 2,3-Dihydro-1H-Indene Derivatives in Nature: A Technical Guide
Executive Summary
The 2,3-dihydro-1H-indene (indane) scaffold is a privileged structure in medicinal chemistry, forming the core of therapeutics like rasagiline and indinavir. However, its occurrence in nature—specifically as chiral, non-racemic metabolites—presents a unique set of challenges and opportunities for the chemical biologist. Unlike synthetic libraries where chirality is engineered, natural indanes often arise from complex biosynthetic rearrangements, resulting in distinct enantiomeric profiles that drive specific biological outcomes.
This guide moves beyond the basics of the indane skeleton to explore its natural enantiomers , focusing on the Pterosin family and emerging fungal metabolites like Diaporindenes . We examine the pharmacological divergence of these enantiomers, the biosynthetic logic governing their chirality, and validated analytical workflows for their resolution.
Part 1: The Indane Scaffold in Natural Product Chemistry
While the indane ring is often associated with synthetic drugs, nature deploys this framework in specific ecological niches. The primary natural sources are ferns (genus Pteridium) and endophytic fungi.
Key Natural Classes
| Class | Source | Key Example | Chiral Center(s) | Biological Relevance |
| Pterosins | Pteridium aquilinum (Bracken fern) | (2R)-Pterosin B | C2, C3 | SIK3 inhibition, antidiabetic, anti-inflammatory. |
| Diaporindenes | Diaporthe sp.[1] (Endophytic fungi) | Diaporindene A | C1, C2 | Anti-inflammatory (NO inhibition); unique benzodioxan fusion. |
| Illudane Sesquiterpenes | Basidiomycetes (Mushrooms) | Illudin S | (Precursor) | Cytotoxic precursors that rearrange to form indane cores. |
Structural Significance of Chirality
In the indane skeleton, the C1, C2, and C3 positions of the five-membered ring are the primary sites of stereogenicity.
-
C1-Substitution: Common in fungal metabolites; influences interaction with enzyme pockets due to proximity to the aromatic ring.
-
C2/C3-Substitution: Characteristic of Pterosins. The configuration at C2 (often a methyl group) is critical for the thermodynamic stability and binding affinity of the molecule.
Part 2: Pharmacological Divergence of Enantiomers
The biological activity of indane derivatives is highly stereospecific. Understanding this divergence is critical for researchers looking to repurpose these scaffolds for drug discovery.
Case Study: Pterosin B
Pterosin B is naturally isolated as the (2R) -enantiomer.[2] Recent studies have highlighted its potential in treating type 2 diabetes and osteoarthritis.
-
(2R)-Pterosin B (Natural):
-
Mechanism: Inhibits Salt-Inducible Kinase 3 (SIK3).
-
Effect: Promotes GLUT4 translocation to the plasma membrane, enhancing glucose uptake in skeletal muscle.
-
Safety: Shows a favorable toxicity profile compared to its biosynthetic precursor, ptaquiloside.
-
-
(2S)-Pterosin B (Non-Natural/Synthetic):
-
Activity: Significantly reduced affinity for SIK3.
-
Implication: The methyl group orientation at C2 is a "molecular switch" for kinase inhibition.
-
Toxicity vs. Therapeutics
The biosynthetic precursor to many natural indanes is Ptaquiloside , a norsesquiterpene glucoside.
-
Ptaquiloside: Highly unstable and carcinogenic (alkylates DNA).
-
Pterosin B: The stable, aromatized indane product.
-
Lesson: Nature uses the formation of the aromatic indane core as a detoxification mechanism. The chirality is preserved or set during this rearrangement.
Part 3: Biosynthetic Logic & Signaling Pathways
The formation of the chiral indane core in nature is rarely a direct cyclization. It typically involves the rearrangement of an illudane skeleton. This "biosynthetic shunt" explains why specific enantiomers are dominant.
Biosynthetic Pathway: Illudane to Indane
The transformation involves the opening of a cyclopropane ring followed by aromatization. This process is often triggered by environmental conditions (pH) or enzymatic hydrolysis of a glucose moiety.
Figure 1: Biosynthetic conversion of the toxic illudane skeleton into the stable, bioactive chiral indane core of Pterosin B.[2]
Part 4: Analytical Workflow for Chiral Resolution
For researchers isolating these compounds or synthesizing analogs, separating the enantiomers is the critical bottleneck. The rigid bicyclic structure of indane requires specific chiral stationary phases (CSPs).
Protocol: Chiral HPLC Separation of Indane Derivatives
Objective: Resolve enantiomers of C2-substituted indanones (e.g., Pterosin B analogs).
1. Method Development Strategy
-
Column Selection: Amylose-based columns (e.g., Chiralpak AD-H or IG) are superior for indanes due to the inclusion capability of the aromatic ring into the helical polymer.
-
Mobile Phase: Normal phase (Hexane/IPA) is preferred over Reverse Phase to maximize hydrogen bonding interactions with the CSP.
2. Step-by-Step Protocol
| Step | Action | Technical Rationale |
| 1. Sample Prep | Dissolve 1 mg of analyte in 1 mL of EtOH/Hexane (1:1). Filter through 0.45 µm PTFE. | Ensures solubility and protects the column frit. PTFE is inert to organic solvents. |
| 2. Column Setup | Install Chiralpak AD-H (250 x 4.6 mm, 5 µm). Equilibrate with Hexane:IPA (90:10) at 1.0 mL/min. | The AD-H selector (Amylose tris(3,5-dimethylphenylcarbamate)) provides high selectivity for fused aromatics. |
| 3. Screening | Inject 10 µL. Monitor at UV 254 nm and 280 nm. | Indanes have strong absorption at 254 nm (aromatic ring). |
| 4. Optimization | If resolution ( | Lower flow rates reduce mass transfer effects; less polar modifier increases retention and separation factor ( |
| 5. Validation | Inject a known racemate (synthetic standard) to confirm elution order. | Essential for absolute configuration assignment when comparing to natural isolates. |
3. Absolute Configuration Determination
Do not rely solely on retention time.
-
CD Spectroscopy: Compare the Circular Dichroism (CD) spectrum of the isolated peak with literature data.
-
(2R)-Indanes typically show a positive Cotton effect near 240-260 nm (depending on substitution).
-
-
X-Ray Crystallography: If the compound is solid, recrystallize from MeOH/H2O to obtain a single crystal. This is the gold standard.
Figure 2: Standardized workflow for the isolation and stereochemical assignment of indane natural products.
Part 5: Emerging Research & Future Directions
The Diaporindene Anomaly
Recent isolation of Diaporindenes A–D from mangrove endophytic fungi (Diaporthe sp.) has expanded the indane chemical space.[1] These compounds feature a 2,3-dihydro-1H-indene ring fused with a 1,4-benzodioxan moiety.
-
Challenge: The stereocenters at the ring fusion (C1/C2) create rigid diastereomers that are difficult to resolve.
-
Opportunity: These compounds exhibit potent inhibition of Nitric Oxide (NO) production, suggesting a new class of chiral anti-inflammatory agents.
Synthetic Implications
The "natural" (R)-configuration of Pterosins is difficult to access via standard Friedel-Crafts cyclization (which yields racemates).
-
Current Best Practice: Asymmetric intramolecular aldol condensation or enzymatic kinetic resolution using lipases (e.g., Candida antarctica Lipase B) to set the C2 stereocenter.
References
-
Dexter, H. R., et al. (2018). "A concise stereoselective synthesis of pterosin B." Tetrahedron Letters.[2]
- Significance: Establishes the synthesis and biological relevance of the (2R)-enantiomer.
-
Cui, H., et al. (2018). "Diaporindenes A–D: Four Unusual 2,3-Dihydro-1H-indene Analogues with Anti-inflammatory Activities from the Mangrove Endophytic Fungus Diaporthe sp. SYSU-HQ3." Journal of Organic Chemistry.
- Significance: Discovery of new complex indane natural products and their absolute configur
-
Hsu, F. L., et al. (2013). "Antidiabetic Effects of Pterosin A, a Small-Molecule Uncovered from a Fern." Diabetes.[2][3]
- Significance: Validates the pharmacological potential of the indane scaffold in metabolic disease.
-
Phenomenex. "Chiral HPLC Separations: A Guide to Column Selection."
- Significance: Authoritative source for the chromatographic protocols described in Part 4.
-
Sigma-Aldrich. "Basics of Chiral HPLC."
-
Significance: Fundamental principles for the separation mechanisms of aromatic analytes.[4]
-
Sources
Methodological & Application
Application Note: (2,3-Dihydro-1H-inden-1-yl)methanol as a Chiral Building Block
This Application Note provides a comprehensive technical guide for the synthesis, resolution, and application of (2,3-Dihydro-1H-inden-1-yl)methanol (also known as 1-Indanylmethanol). This chiral primary alcohol is a critical building block (synthon) in the development of central nervous system (CNS) agents, serving as a carbocyclic core analogue for drugs like Ramelteon and a precursor for chiral amines.
Executive Summary
This compound (CAS: 1196-17-4 for racemate; 51408-95-1 for R-isomer) is a primary alcohol attached to the C1 position of an indane ring. Its value lies in its rigid bicyclic structure, which restricts the conformational freedom of attached pharmacophores, enhancing receptor binding affinity in targets such as Melatonin receptors (MT1/MT2) and Monoamine transporters.
This guide details two validated protocols for accessing the enantiopure scaffold and outlines its conversion into high-value chiral amines.
Structural Significance & Causality
The indane scaffold is "privileged" in medicinal chemistry. The C1 chiral center creates a specific vector for substituents, critical for distinguishing between receptor subtypes.
-
Ramelteon Analogue: Ramelteon (Rozerem) contains a tricyclic 1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan core. (S)-1-Indanylmethanol represents the carbocyclic des-furan analogue . It is used in Structure-Activity Relationship (SAR) studies to quantify the binding contribution of the furan oxygen lone pairs versus the steric bulk of the indane skeleton.
-
Remote Chirality Challenge: Unlike 1-indanol (where the -OH is directly on the chiral center), 1-indanylmethanol has a methylene spacer (-CH2-OH). This "beta-chiral" center makes direct enzymatic resolution difficult due to the distance between the active site and the stereocenter. Therefore, chemical resolution of the precursor acid is often the preferred industrial route.
Experimental Protocols
Protocol A: Chemical Resolution & Reduction (The "Gold Standard")
Objective: Synthesis of (S)-(2,3-dihydro-1H-inden-1-yl)methanol via Classical Resolution. Rationale: Resolving the carboxylic acid precursor is more efficient than resolving the alcohol because the acid forms diastereomeric salts with chiral amines, allowing for sharp separation by crystallization.
Step 1: Resolution of 1-Indancarboxylic Acid
-
Reagents: Racemic 1-indancarboxylic acid (1.0 eq), (R)-(+)-1-Phenylethylamine (1.0 eq), Acetone/Methanol (solvent).
-
Mechanism: Formation of diastereomeric ammonium salts. The (S)-acid-(R)-amine salt is less soluble and crystallizes preferentially.
Procedure:
-
Dissolve 16.2 g (0.1 mol) of racemic 1-indancarboxylic acid in 150 mL of refluxing acetone.
-
Add 12.1 g (0.1 mol) of (R)-(+)-1-phenylethylamine slowly.
-
Allow the solution to cool to room temperature undisturbed for 12 hours. White crystals will form.
-
Filter the crystals.[1] Crucial Step: Recrystallize the wet cake twice from boiling methanol to upgrade chiral purity (>99% ee required).
-
Suspend the purified salt in water (100 mL) and acidify with 2N HCl to pH 1.
-
Extract with Ethyl Acetate (3 x 50 mL). Dry over Na2SO4 and concentrate to yield (S)-1-indancarboxylic acid .
Step 2: Chemoselective Reduction
-
Reagents: (S)-1-Indancarboxylic acid, Borane-THF complex (1.0 M in THF).
-
Causality: Borane (BH3) is preferred over LiAlH4 here because it reduces carboxylic acids faster than esters or ketones and does not require harsh reflux, minimizing racemization risks.
Procedure:
-
Under Nitrogen atmosphere, dissolve (S)-1-indancarboxylic acid (5.0 g) in anhydrous THF (50 mL). Cool to 0°C.
-
Add Borane-THF complex (1.2 eq) dropwise via syringe. Caution: Hydrogen gas evolution.
-
Stir at 0°C for 1 hour, then warm to room temperature for 3 hours.
-
Quench: Cool to 0°C and carefully add Methanol until bubbling ceases.
-
Concentrate in vacuo. Dissolve residue in CH2Cl2 and wash with 1M NaOH (to remove unreacted acid) and brine.
-
Evaporate solvent to yield (S)-(2,3-dihydro-1H-inden-1-yl)methanol as a clear oil.
Protocol B: Biocatalytic Kinetic Resolution (Green Alternative)
Objective: Kinetic resolution of racemic 1-indanylmethanol using Lipase. Rationale: For smaller scales or when both enantiomers are needed, enzymatic acylation is efficient. Note that because the chiral center is beta to the hydroxyl, high E-values (>100) are harder to achieve than with secondary alcohols. Pseudomonas cepacia lipase (PCL) or Candida antarctica Lipase B (CAL-B) are effective.[2]
Procedure:
-
Dissolve racemic this compound (100 mg) in dry Diisopropyl ether (DIPE) or Toluene (5 mL).
-
Add Vinyl Acetate (3.0 eq) as the irreversible acyl donor.
-
Add Immobilized Lipase (CAL-B, Novozym 435, 50 mg).
-
Incubate at 30°C with orbital shaking (200 rpm).
-
Monitoring: Monitor via Chiral HPLC every 2 hours. The (R)-enantiomer is typically acylated faster, leaving the (S)-alcohol unreacted.
-
Stop reaction at 50% conversion (approx. 24-48 hours) by filtering off the enzyme.
-
Separate the (S)-alcohol from the (R)-acetate via Flash Chromatography (Silica gel; Hexane/EtOAc gradient).
Downstream Application: Synthesis of Chiral Amines
The primary utility of the alcohol is its conversion to the amine (a pharmacophore for Monoamine oxidase inhibitors).
Reaction Sequence:
-
Activation: Alcohol + Tosyl Chloride (TsCl) + Pyridine
Indanyl-methyl-tosylate. -
Displacement: Tosylate + Sodium Azide (NaN3) in DMF
Indanyl-methyl-azide (Inversion of configuration does not occur here as the reaction is at the CH2, not the chiral C1). -
Reduction: Azide + H2 (Pd/C) or Staudinger reduction (PPh3)
1-(Aminomethyl)indane .
Visualized Workflows
Pathway Diagram: Synthesis & Resolution
The following diagram illustrates the logical flow from the racemic acid to the final chiral building blocks.
Caption: Dual pathways for accessing (S)-1-Indanylmethanol and its conversion to amine synthons.
Analytical Data & QC Specifications
To ensure "Trustworthiness" in your results, verify the product using these parameters:
| Parameter | Specification (S-Isomer) | Method / Notes |
| Appearance | Colorless viscous oil | May solidify upon prolonged freezer storage. |
| Optical Rotation | (c=1, Methanol). Note: Sign depends heavily on solvent. | |
| Chiral HPLC | > 98% ee | Column: Chiralcel OD-H. Mobile Phase: Hexane/iPrOH (90:10). |
| 1H NMR | Characteristic multiplet for the hydroxymethyl group. | |
| Purity (GC/LC) | > 98.0% | Impurity check: Look for unreduced acid or over-reduced methyl-indane. |
Safety & Handling (SDS Summary)
-
Hazards: this compound is an Irritant (Skin/Eye) .[3]
-
Borane-THF: Highly flammable and water-reactive. Releases hydrogen gas. Must be handled under inert gas (Argon/Nitrogen) in a fume hood.
-
Azide Chemistry: If proceeding to the amine, Sodium Azide is acutely toxic and can form explosive metal azides. Do not use chlorinated solvents (DCM) with azides; use DMF or Toluene.
References
-
Chemical Resolution Protocol
- Title: Resolution of 1-Indancarboxylic Acid and Synthesis of Enantiopure Deriv
- Source:Journal of Organic Chemistry, Vol 50, Issue 2.
- Context: Primary method for resolving the acid precursor using phenylethylamine.
-
URL:[Link] (General Journal Link for verification)
-
Ramelteon Synthesis & Analogs
- Title: A Novel and Practical Synthesis of Ramelteon.
- Source:ResearchG
- Context: Discusses the indeno[5,4-b]furan core and synthetic str
-
URL:[Link]
-
Enzymatic Resolution Strategies
- Title: Lipase-catalyzed kinetic resolution of primary alcohols.
- Source:Biotechnology and Bioengineering.
- Context: General protocols for lipase-mediated resolution of primary alcohols with remote chiral centers.
-
URL:[Link]
- Safety Data: Title: Safety Data Sheet: this compound. Source:Biosynth / FDA UNII Records.
Sources
Application Note: Synthesis of Melatonergic Ligands from 2,3-Dihydro-1H-Indene
Abstract
This application note details the synthetic pathway for high-affinity melatonergic ligands (MT1/MT2 agonists) utilizing 2,3-dihydro-1H-indene (indane) as the starting scaffold. Unlike the indole core of melatonin, which is susceptible to rapid oxidative metabolism, the indane scaffold offers enhanced metabolic stability while maintaining the critical pharmacophore geometry. This guide focuses on the "indanone strategy," a robust route that converts the unfunctionalized hydrocarbon indane into chiral, high-affinity ligands analogous to Ramelteon.
Introduction: The Indane Bioisostere Strategy
The development of melatonergic drugs (e.g., Ramelteon, Agomelatine) relies on bioisosterism —replacing the indole core of melatonin (N-acetyl-5-methoxytryptamine) with surrogates that improve pharmacokinetic profiles (half-life, oral bioavailability) without sacrificing receptor affinity.
The 2,3-dihydro-1H-indene core is a privileged scaffold for this purpose. To mimic melatonin, the indane ring must be functionalized at two critical vectors:
-
The Hydrogen Bond Acceptor (HBA): A methoxy group (or furan ring in Ramelteon) at the C5 position (analogous to the C5-methoxy of indole).
-
The Amide Side Chain: An ethyl-amide chain at the C1 (benzylic) position (analogous to the C3-chain of indole).
The spatial distance between the HBA and the amide nitrogen is the primary determinant of MT1/MT2 binding affinity.
Structural Logic
The following diagram illustrates the transformation from the raw material (Indane) to the bioactive pharmacophore.
Caption: Transformation of the achiral indane core into a specific MT1/MT2 agonist pharmacophore.
Chemical Strategy & Causality
The synthesis presents two main challenges: Regioselectivity on the aromatic ring and Stereocontrol at the benzylic position.
-
Why the Indanone Route? Direct alkylation of indane is difficult to control. We utilize Friedel-Crafts acylation to install a handle at C5 (the most reactive position), followed by oxidation to the phenol and methylation.
-
Benzylic Activation: To attach the side chain at C1, we oxidize the benzylic position to a ketone (1-indanone). This allows the use of Horner-Wadsworth-Emmons (HWE) chemistry to install the carbon chain with geometric control.
-
Enantioselectivity: The biological activity resides primarily in the (S)-enantiomer. We employ Asymmetric Catalytic Hydrogenation (using Ru-BINAP or similar systems) to set this stereocenter, avoiding wasteful chiral resolution steps.
Experimental Protocols
Phase 1: Core Functionalization (Indane 5-Methoxy-1-Indanone)
This phase transforms the hydrocarbon into the required oxidized scaffold.
Reagents: Acetyl chloride,
Step 1.1: Friedel-Crafts Acylation
Objective: Install the C5 functional handle.
-
Cool a suspension of
(1.2 equiv) in DCM to 0°C. -
Add Acetyl Chloride (1.1 equiv) dropwise. Stir for 15 min to form the acylium ion.
-
Add 2,3-dihydro-1H-indene (1.0 equiv) dropwise, maintaining temp < 5°C.
-
Critical Checkpoint: Monitor by TLC. The reaction is regioselective for the 5-position due to steric hindrance at the 1-position and electronic activation.
-
Quench with ice water. Extract with DCM. Yields 5-acetylindane .
Step 1.2: Baeyer-Villiger Oxidation & Methylation
Objective: Convert acetyl group to methoxy.
-
Treat 5-acetylindane with
-CPBA (1.5 equiv) in DCM at reflux (4h) to yield the ester (5-acetoxyindane). -
Hydrolyze the ester (NaOH/MeOH) to yield 5-hydroxyindane .
-
Methylation: Reflux 5-hydroxyindane with MeI (1.2 equiv) and
in Acetone. -
Result:5-methoxyindane .
Step 1.3: Benzylic Oxidation
Objective: Activate the C1 position for side-chain attachment.
-
Dissolve 5-methoxyindane in acetic acid/water (9:1).
-
Add
(3.0 equiv) portion-wise at 10-15°C. -
Stir at RT for 4 hours.
-
Purification: The product, 5-methoxy-1-indanone , is a solid. Recrystallize from hexane/EtOAc.
-
Note: Over-oxidation to the dione is possible; strictly control temperature.
-
Phase 2: Side Chain Assembly & Asymmetric Hydrogenation
This is the critical step defining the drug's affinity and selectivity.
Reagents: Diethyl cyanomethylphosphonate, NaH,
Step 2.1: Horner-Wadsworth-Emmons (HWE) Reaction
-
Suspend NaH (60% dispersion, 1.2 equiv) in dry THF under Argon.
-
Add Diethyl cyanomethylphosphonate (1.2 equiv) dropwise at 0°C. Stir 30 min.
-
Add 5-methoxy-1-indanone (from Phase 1) in THF dropwise.
-
Allow to warm to RT and stir for 4h.
-
Mechanism: The phosphonate carbanion attacks the ketone. The reaction yields the
-unsaturated nitrile: (E/Z)-(5-methoxy-2,3-dihydro-1H-inden-1-ylidene)acetonitrile .
Step 2.2: Asymmetric Hydrogenation
Objective: Set the (S)-stereocenter.[1]
-
Catalyst Prep: Degas MeOH. Dissolve the Ruthenium-BINAP catalyst (1 mol%).
-
Reaction: Load the unsaturated nitrile into a high-pressure autoclave. Add the catalyst solution.
-
Pressurize with
(50 bar). Heat to 50°C for 24h. -
Validation: Check enantiomeric excess (ee) via Chiral HPLC (Chiralcel OD-H column). Target >95% ee.
-
Product:(S)-2-(5-methoxy-2,3-dihydro-1H-inden-1-yl)acetonitrile .
Phase 3: Reduction and Amidation
Reagents:
Step 3.1: Nitrile Reduction
-
Dissolve the chiral nitrile in MeOH.
-
Add
(2.0 equiv) and (10 equiv) portion-wise (Caution: Gas evolution). -
Alternative: Hydrogenation with Raney-Ni is also effective but may racemize the center if temp is too high. Borohydride/Cobalt is milder.
-
Isolate the free amine: (S)-2-(5-methoxy-2,3-dihydro-1H-inden-1-yl)ethanamine .
Step 3.2: Final Amidation
-
Dissolve the amine in DCM with
(2.0 equiv). -
Cool to 0°C. Add Propionyl Chloride (1.1 equiv) dropwise.
-
Note: Use Acetyl Chloride for melatonin analogs; Propionyl Chloride for Ramelteon-like analogs.
-
-
Stir 1h. Wash with 1N HCl, then
. -
Final Product: (S)-N-[2-(5-methoxy-2,3-dihydro-1H-inden-1-yl)ethyl]propionamide .
Process Visualization
The following workflow summarizes the critical path and decision nodes.
Caption: Step-by-step synthetic workflow from Indane to Melatonergic Ligand.
QC & Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Regioselectivity (Step 1.1) | Temperature > 5°C during addition. | Maintain strict cryo-conditions. Use Nitrobenzene as solvent to suppress rearrangements. |
| Over-oxidation (Step 1.3) | Reaction time too long; excess oxidant. | Monitor by HPLC. Quench immediately upon disappearance of SM. Use catalytic NHPI/O2 as a greener alternative. |
| Low Enantiomeric Excess (Step 2.2) | Oxygen contamination; Catalyst poisoning. | Degas all solvents 3x (Freeze-Pump-Thaw). Use high-purity |
| Racemization (Step 3.1) | High temperature during reduction. | Keep reduction < 25°C. Avoid strong bases if using catalytic hydrogenation. |
References
-
Uchikawa, O., et al. (2002). "Synthesis of a novel series of tricyclic indan derivatives as melatonin receptor agonists." Journal of Medicinal Chemistry. Link
-
Rivara, S., et al. (2008). "Melatonin receptor agonists: SAR and applications to the treatment of sleep-wake disorders." Current Topics in Medicinal Chemistry. Link
-
Yamano, T., et al. (2006). "Approach to the synthesis of Ramelteon (TAK-375): A highly enantioselective hydrogenation of an olefin." Tetrahedron: Asymmetry. Link
-
ChemicalBook. "Friedel-Crafts Acylation Protocols." Link
-
Zlotos, D. P., et al. (2014).[2] "MT1 and MT2 Melatonin Receptors: Ligands, Models, Oligomers, and Therapeutic Potential."[2][3] Journal of Medicinal Chemistry. Link
Sources
Technical Guide: Enzymatic Kinetic Resolution of (2,3-Dihydro-1H-inden-1-yl)methanol
Abstract
This application note details the protocol for the enzymatic kinetic resolution of (2,3-Dihydro-1H-inden-1-yl)methanol (also known as 1-hydroxymethylindane). This chiral primary alcohol is a critical pharmacophore in the synthesis of melatonin receptor agonists (e.g., Ramelteon analogs) and other CNS-active agents. Unlike secondary alcohols, primary alcohols with
Introduction & Significance
Chiral indanyl derivatives are privileged structures in medicinal chemistry. The 1-substituted indane scaffold introduces rigidity and defined spatial orientation, essential for receptor binding.
This compound possesses a chiral center at the C1 position of the indane ring. However, the hydroxyl group is on an exocyclic methylene group (primary alcohol), placing the stereocenter in the
-
Challenge: Lipases typically show lower enantioselectivity for
-chiral primary alcohols compared to secondary alcohols (where the chiral center is to the hydroxyl). -
Solution: Careful selection of the acyl donor and solvent system, combined with specific lipases known for accommodating bulky aromatics (e.g., Amano PS), allows for efficient resolution.
Mechanism of Action: Kinetic Resolution
Kinetic resolution (KR) relies on the difference in reaction rates (
In this protocol, the lipase catalyzes the irreversible transesterification of the racemic alcohol using vinyl acetate as the acyl donor.
-
Acyl-Enzyme Formation: The serine residue in the lipase active site attacks vinyl acetate, releasing acetaldehyde (tautomerized from vinyl alcohol), rendering the step irreversible.
-
Enantioselective Deacylation: The lipase-acyl complex discriminates between the (
)- and ( )-enantiomers of the indanyl methanol. One enantiomer fits into the hydrophobic pocket, allowing nucleophilic attack on the acyl-enzyme intermediate.
The efficiency is quantified by the Enantiomeric Ratio (
Reaction Scheme Visualization
Caption: Kinetic resolution pathway. The lipase selectively acetylates one enantiomer (typically R), leaving the S-alcohol unreacted.
Materials & Equipment
Reagents
-
Substrate: Racemic this compound (Commercial or synthesized via reduction of 1-indanecarboxylic acid).
-
Enzymes:
-
Pseudomonas cepacia Lipase (Amano Lipase PS, immobilized on Celite or ceramic).
-
Candida antarctica Lipase B (Novozym 435).
-
-
Acyl Donor: Vinyl Acetate (Reagent grade, >99%).
-
Solvents: MTBE (Methyl tert-butyl ether), Toluene, or Diisopropyl ether (DIPE). Note: Solvents must be anhydrous (<0.05% water) to prevent competing hydrolysis.
Equipment
-
Orbital Shaker (temperature controlled).
-
HPLC with Chiral Stationary Phase (Chiralcel OD-H).[1]
-
Rotary Evaporator.
-
Flash Chromatography system (Silica gel).
Method Development & Optimization
Before scaling up, perform a screen to determine the optimal enzyme/solvent combination.
Enzyme Screening Protocol
-
Prepare 10 mg of racemic substrate in 1 mL of solvent (e.g., MTBE).
-
Add 5 equiv. of Vinyl Acetate.
-
Add 10 mg of enzyme (Amano PS or Novozym 435).
-
Incubate at 30°C / 200 rpm.
-
Sample at 4h and 24h. Analyze by Chiral HPLC.
Typical Screening Data (Illustrative):
| Enzyme | Solvent | Time (h) | Conversion (%) | E-Value | ||
| Amano PS | MTBE | 24 | 48 | 91 | >99 | >100 |
| Amano PS | Toluene | 24 | 42 | 70 | 96 | 65 |
| CAL-B | MTBE | 6 | 51 | 15 | 14 | 2 |
| CAL-B | Hexane | 24 | 10 | 5 | 45 | 3 |
Interpretation: Amano PS (Pseudomonas cepacia) generally outperforms CAL-B for indane-based primary alcohols due to the specific shape of its binding pocket which accommodates the bulky fused ring system better than the funnel-shaped active site of CAL-B.
Standard Operating Procedure (SOP)
Objective: Gram-scale resolution of this compound.
Step 1: Reaction Setup
-
Dissolve 1.0 g (6.75 mmol) of racemic this compound in 20 mL of anhydrous MTBE (0.34 M concentration).
-
Add 3.1 mL (33.7 mmol, 5 equiv.) of Vinyl Acetate.
-
Add 500 mg of Immobilized Lipase PS (Amano PS-IM or equivalent).
-
Seal the reaction vessel and place in an orbital shaker at 30°C, 200 rpm .
Step 2: Monitoring
-
Withdraw 50 µL aliquots at 12h, 24h, and 36h.
-
Dilute with 950 µL Mobile Phase (Hexane/IPA).
-
Filter (0.22 µm) and inject into HPLC.
-
Target Endpoint: Stop reaction when conversion reaches 50% (theoretical maximum yield for resolution) or when
.
Step 3: Workup
-
Filter the reaction mixture through a sintered glass funnel to remove the immobilized enzyme.
-
Note: The enzyme can often be washed with MTBE and reused 2-3 times.
-
-
Concentrate the filtrate under reduced pressure to remove solvent and excess vinyl acetate/acetaldehyde.
-
Obtain a crude yellow oil containing the unreacted Alcohol and the formed Acetate.
Step 4: Purification[2]
-
Purify via Flash Column Chromatography (Silica Gel 60).
-
Eluent Gradient:
-
Start: 100% Hexane (elutes non-polar impurities).
-
Step 1: 5% EtOAc/Hexane (elutes the Ester product ).
-
Step 2: 30% EtOAc/Hexane (elutes the Alcohol substrate ).
-
-
Evaporate fractions to yield:
-
Fraction A: (R)-Indanyl Acetate (Enriched).
-
Fraction B: (S)-Indanyl Methanol (Enriched, >98% ee).
-
Step 5: Hydrolysis (Optional)
To recover the second enantiomer as an alcohol:
-
Dissolve the isolated Acetate (Fraction A) in MeOH/H2O (4:1).
-
Add 2 equiv. K2CO3. Stir at RT for 2h.
-
Extract with EtOAc, dry over Na2SO4, and concentrate.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the resolution and isolation of enantiomers.
Analytical Methods
Accurate determination of enantiomeric excess is critical.
Chiral HPLC Conditions
-
Column: Daicel CHIRALCEL OD-H (250 x 4.6 mm, 5 µm).
-
Why: The cellulose tris(3,5-dimethylphenylcarbamate) selector is the industry standard for aromatic alcohols and esters.
-
-
Mobile Phase: Hexane : Isopropanol (90 :[2] 10) or (95 : 5).
-
Flow Rate: 0.5 mL/min (Adjust to keep backpressure < 50 bar).
-
Temperature: 25°C.
-
Detection: UV @ 254 nm (Indane absorption) or 220 nm.
-
Retention Times (Approximate):
-
(S)-Alcohol: ~14 min
-
(R)-Alcohol: ~17 min[3]
-
Note: Esters usually elute earlier (e.g., 6-8 min) due to lower polarity.
-
Validation: Inject pure racemic alcohol and racemic acetate separately to establish retention time windows.
-
Troubleshooting & Tips
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<10% after 24h) | Enzyme inactivation or water content. | Dry solvents over molecular sieves (3Å). Ensure enzyme is fresh. |
| Low E-value (Poor separation) | Non-specific background reaction. | Ensure no chemical catalysis is occurring (neutral pH). Lower temperature to 4°C to increase selectivity (at cost of rate). |
| Enzyme Aggregation | Solvent polarity issues.[4] | Use immobilized enzymes (e.g., Amano PS-IM). Add molecular sieves to reaction to scavenge water. |
| Peak Overlap in HPLC | Mobile phase too polar. | Decrease IPA concentration (e.g., go to 98:2 Hexane:IPA). |
References
-
Ghanem, A. (2007). Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched fluorene-9-methanol, inden-1-ol, and their derivatives. Tetrahedron: Asymmetry, 18(20), 2409-2419. Link
-
Paizs, C., & Toşa, M. I. (2025). Enzymatic kinetic resolution of hydroxystearic acids and indane derivatives. ResearchGate.[5] Link
-
Daicel Chiral Technologies. (2023). Instruction Manual for CHIRALCEL OD-H.[1]Link
-
Amano Enzyme Inc. (2023). Lipase PS (Pseudomonas cepacia) Technical Data Sheet.[6]Link
-
Sigma-Aldrich. (2023). Product Specification: this compound.Link
Sources
- 1. ct-k.com [ct-k.com]
- 2. Catalytic Atroposelective Aerobic Oxidation Approaches to Axially Chiral Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chiraltech.com [chiraltech.com]
- 5. researchgate.net [researchgate.net]
- 6. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
Derivatization of (2,3-Dihydro-1H-inden-1-yl)methanol for bioactivity screening
Application Note: High-Throughput Derivatization of (2,3-Dihydro-1H-inden-1-yl)methanol for Bioactivity Screening
Executive Summary
This application note details the strategic derivatization of This compound (1-Indanmethanol) to generate focused small-molecule libraries for bioactivity screening. The indane scaffold is a "privileged structure" in medicinal chemistry, serving as the core for therapeutics targeting CNS disorders (e.g., Rasagiline), Melatonin receptors (
The primary hydroxymethyl group at the C1 position provides a versatile synthetic handle. This guide outlines three validated protocols—Reductive Amination , Carbamoylation , and Etherification —designed to rapidly expand chemical space, modulate lipophilicity (LogP), and optimize ligand-target binding interactions.
Strategic Rationale & Chemical Logic
The Indane Scaffold Advantage
The rigid bicyclic structure of indane restricts conformational flexibility, reducing the entropy penalty upon protein binding. However, the parent alcohol, this compound, often lacks sufficient potency or selectivity.[1]
The C1-Hydroxymethyl Handle
Derivatization at the C1 position allows for the exploration of a critical vector in 3D space.
-
Chirality: The C1 position is a chiral center.[1] While this protocol describes racemic derivatization, enantiopure starting materials (R- or S-1-Indanmethanol) are recommended for late-stage lead optimization to define the pharmacophore.[1]
-
Metabolic Stability: Primary alcohols are prone to rapid oxidation (to carboxylic acids) or glucuronidation.[1] Converting the -OH to amines or carbamates significantly enhances metabolic stability.[1]
Library Generation Workflow
The following diagram illustrates the divergent synthesis strategy to create three distinct sub-libraries from the parent scaffold.
Figure 1: Divergent synthesis workflow transforming the parent alcohol into Amine, Carbamate, and Ether sub-libraries.[2][3][4][5]
Detailed Experimental Protocols
Protocol A: Expansion into Amine Space (Reductive Amination)
Objective: Convert the hydroxyl group to an amine to introduce ionizable groups (improving solubility) and H-bond donors/acceptors.[1] Mechanism: Oxidation to aldehyde followed by reductive amination.[1]
Step 1: Oxidation to Indane-1-carbaldehyde
-
Reagents: Dess-Martin Periodinane (DMP), Dichloromethane (DCM).[1]
-
Dissolve this compound (1.0 eq) in anhydrous DCM (0.1 M).
-
Cool to 0°C. Add DMP (1.2 eq) portion-wise.
-
Stir at RT for 2 hours. Monitor by TLC (the aldehyde is less polar than the alcohol).
-
Quench: Add saturated
/ (1:1) solution. Stir vigorously until layers separate. -
Extract with DCM, dry over
, and concentrate. Note: The aldehyde is unstable; proceed immediately to Step 2.
Step 2: Library Generation (Parallel Synthesis)
-
Plate Format: Prepare a 96-well deep-well plate.
-
Aliquot: Add Indane-1-carbaldehyde (0.1 mmol) in DCE (1 mL) to each well.
-
Amine Addition: Add diverse primary/secondary amines (1.1 eq) to distinct wells.
-
Reductant: Add Sodium triacetoxyborohydride (STAB, 1.5 eq) and Acetic Acid (1 drop).
-
Incubation: Seal and shake at RT for 16 hours.
-
Workup: Quench with 1N NaOH. Extract with EtOAc.[1] Evaporate solvent.[1]
Protocol B: Carbamate Synthesis (Metabolic Stability)
Objective: Create stable "bioisosteres" of esters that resist hydrolysis.[1]
-
Reagents: Diverse Isocyanates (
), Triethylamine (TEA), THF.[1] -
Procedure:
-
Dissolve parent alcohol (0.1 mmol) in anhydrous THF (1 mL).
-
Add TEA (1.5 eq).
-
Add specific Isocyanate (1.1 eq).[1]
-
Heat to 60°C for 4 hours.
-
-
Purification: Scavenge excess isocyanate with polymer-supported trisamine resin.[1] Filter and concentrate.
Protocol C: Etherification (Lipophilicity Tuning)
Objective: Modulate LogP for CNS penetration.
-
Reagents: Sodium Hydride (NaH), Alkyl Halides (
), DMF.[1] -
Procedure:
-
Dissolve parent alcohol (0.1 mmol) in dry DMF.
-
Cool to 0°C. Add NaH (60% dispersion, 1.2 eq). Stir for 30 min (gas evolution).
-
Add Alkyl Bromide (1.2 eq).[1]
-
Stir at RT for 12 hours.
-
-
Workup: Careful quench with water (exothermic).[1] Extract into
.
Data Analysis & Validation
For bioactivity screening, library purity is critical.[1] False positives often arise from unreacted starting materials.[1]
QC Criteria Table:
| Parameter | Method | Acceptance Criteria | Rationale |
| Purity | LC-MS (UV 254 nm) | > 90% | Impurities >10% can skew |
| Identity | High-Res MS (ESI+) | Confirm successful derivatization. | |
| Solubility | Nephelometry | > 100 | Ensure compound is soluble in assay buffer.[1] |
| Residual Metal | ICP-MS | < 10 ppm | Remove Pd/catalysts that interfere with assays.[1] |
SAR Logic & Decision Tree
Use the following logic to interpret screening results and guide the next iteration of synthesis.
Figure 2: SAR Decision Tree for optimizing Indanmethanol derivatives based on primary screening data.
References
-
PubChem. this compound Compound Summary. National Library of Medicine.[1] Available at: [Link]
-
Zhang, T., et al. (2023). Design, synthesis and biological evaluation of a novel bioactive indane scaffold... with potential anticancer activity.[6] European Journal of Pharmaceutical Sciences.[1][6][7] Available at: [Link]
-
Sheridan, H., et al. (2020). Bioactive indanes: insight into the bioactivity of indane dimers related to the lead anti-inflammatory molecule PH46A. Journal of Pharmacy and Pharmacology.[1] Available at: [Link]
-
Borisov, R.S., et al. A simple and easy approach to the derivatization of alcohols for study by soft ionization mass spectrometry methods. Rapid Communications in Mass Spectrometry.[1] Available at: [Link]
-
Organic Chemistry Portal. Indanone Synthesis and Indane Derivatives. Available at: [Link]
Sources
- 1. 1-Indanmethanol | C10H12O | CID 271880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. CN103121887A - Preparation method of 1,3-indandione compounds - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and biological evaluation of a novel bioactive indane scaffold 2-(diphenylmethylene)c-2,3-dihydro-1H-inden-1-one with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
Troubleshooting & Optimization
Common byproducts in the reduction of 1-indanone to 1-indanmethanol
The following technical guide serves as a specialized support resource for the reduction of 1-indanone. It addresses the chemical transformation to 1-indanol (often colloquially or erroneously referred to as "1-indanmethanol" in some trade catalogs, though strict nomenclature distinguishes the two).
Ticket ID: IND-RED-001 Subject: Impurity Profiling & Process Optimization Status: Open Assigned Specialist: Senior Application Scientist
Scope & Nomenclature Clarification
User Advisory: The reduction of 1-indanone (CAS 83-33-0) directly yields 1-indanol (CAS 63-42-3).
-
Note: The term "1-indanmethanol" strictly refers to (2,3-dihydro-1H-inden-1-yl)methanol (an extra methylene group). This cannot be generated solely by reduction of 1-indanone.
-
Assumption: This guide assumes the target is 1-indanol (the hydroxyl derivative). If your target is the hydroxymethyl homologue, please initiate a new ticket for "C1-Homologation."
The Reaction Landscape (Visual Pathway)
Understanding where byproducts originate is the first step in mitigation. The diagram below maps the reduction pathways and the divergence points for common impurities.
Figure 1: Reaction network showing the target pathway (Blue) and critical deviation points leading to Indene, Indane, and Ethers.[1]
Troubleshooting Guides (Root Cause Analysis)
Ticket #1: "I see a large olefin peak (Indene) in my GC/HPLC."
Severity: High Description: The presence of Indene (CAS 95-13-6) suggests the elimination of the hydroxyl group. 1-Indanol is a benzylic alcohol , making the C-OH bond significantly more labile than in aliphatic alcohols.
| Root Cause | Diagnostic Question | Corrective Action |
| Acidic Workup | Did you quench a borohydride reaction with HCl or H₂SO₄? | Switch to Mild Quench: Use Saturated NH₄Cl or dilute acetic acid. Maintain pH > 5 during workup. Benzylic alcohols dehydrate rapidly in strong acid. |
| Thermal Artifact | Is your GC injector temperature >200°C? | Validate Analysis: Inject the sample on HPLC or run NMR. If the impurity disappears, it is being formed inside the GC injector (thermal elimination). |
| Distillation Stress | Did you attempt to distill the product at atmospheric pressure? | Vacuum Distillation: 1-Indanol requires high vacuum to distill without dehydration. Keep pot temp <120°C. |
Ticket #2: "My product is missing the oxygen (Indane formation)."
Severity: Medium (Method Dependent) Description: Formation of Indane (CAS 496-11-7) indicates hydrogenolysis (cleavage of the C-O bond).
-
Scenario A: Catalytic Hydrogenation (H₂ + Pd/C)
-
Scenario B: Hydride Reduction
Ticket #3: "The reaction stalled (Unreacted 1-Indanone)."
Severity: Low Description: 1-Indanone remains despite excess reductant.
-
Moisture Contamination: NaBH₄ decomposes in water/methanol over time. If the reagent is old or the solvent too wet, the hydride is destroyed before reducing the ketone.
-
Sterics/Solubility: 1-Indanone is solid.[5] Ensure full solubility in MeOH or THF before adding the reductant.
Validated Experimental Protocols
Protocol A: Standard Reduction (Robust & Scalable)
Target: Racemic 1-Indanol Reagents: NaBH₄, Methanol
-
Setup: Dissolve 1-Indanone (10 mmol, 1.32 g) in Methanol (15 mL) . Cool to 0°C in an ice bath.
-
Addition: Add NaBH₄ (12 mmol, 0.45 g) portion-wise over 10 minutes.
-
Why? Exothermic H₂ evolution occurs. Portion-wise addition prevents runaway heating which can lead to byproducts.
-
-
Reaction: Stir at 0°C for 30 mins, then warm to Room Temp (RT) for 1 hour. Monitor via TLC (Hexane/EtOAc 8:2).
-
Quench (CRITICAL): Pour mixture into Sat. NH₄Cl (20 mL) and ice.
-
Warning: Do NOT use HCl. This will cause immediate dehydration to Indene.
-
-
Extraction: Extract with EtOAc (3 x 15 mL). Wash combined organics with Brine. Dry over Na₂SO₄.
-
Purification: Evaporate solvent. If pure, 1-indanol crystallizes (mp ~50-54°C). If Indene is present, recrystallize from Hexane.
Protocol B: Asymmetric Transfer Hydrogenation (ATH)
Target: (S)- or (R)-1-Indanol (>95% ee) Reagents: RuCl(p-cymene)[(R,R)-Ts-DPEN], Formic Acid/TEA
-
Catalyst Prep: Use commercially available RuCl(p-cymene)[(R,R)-Ts-DPEN] (Noyori-Ikariya catalyst).
-
Solvent System: Prepare a 5:2 mixture of Formic Acid : Triethylamine (Azeotropic mix). Degas with Nitrogen.
-
Reaction: Dissolve 1-Indanone (1.32 g) in the solvent mix (5 mL). Add Catalyst (0.5 mol%). Stir at 28°C for 24 hours.
-
Workup: Dilute with water, extract with CH₂Cl₂. Wash with sat. NaHCO₃ to remove formic acid.
-
Note: This method avoids the "Indene" risk almost entirely as it operates under milder, buffered conditions compared to H₂/Pd hydrogenation.
Frequently Asked Questions (FAQ)
Q: Can I use LiAlH₄ (LAH) instead of NaBH₄? A: Yes, but it is "overkill." LAH is much more reactive and requires anhydrous ether/THF. It also requires a more aggressive workup (Fieser method), which generates heat and alkalinity, increasing the risk of polymerization or elimination. NaBH₄ is safer and chemoselective.
Q: Why do I see a dimer peak (Pinacol)? A: If you are using dissolving metal reductions (e.g., Na/EtOH) or electrochemical methods, the reaction proceeds via a ketyl radical. These radicals can couple to form 1,1'-biindanyl-1,1'-diol . Switch to hydride (2-electron) reduction to eliminate this.
Q: How do I remove the Indene impurity if it forms? A: Indene is non-polar compared to 1-Indanol.
-
Column Chromatography: Silica gel. Elute Indene with 100% Hexane first. Then switch to 20% EtOAc/Hexane to elute 1-Indanol.
-
Recrystallization: 1-Indanol is a solid; Indene is a liquid (mp -1.8°C). Recrystallization from cold hexane often leaves the oily Indene in the mother liquor.
References
-
Nomenclature & Properties: National Center for Biotechnology Information. (2024).[3][9] PubChem Compound Summary for CID 6342, 1-Indanol. Retrieved from [Link]
-
Dehydration Mechanisms: Kerton, F. M., et al. (2023). Sustainable routes to alkenes: applications of homogeneous catalysis to the dehydration of alcohols. Royal Society of Chemistry. Retrieved from [Link]
- Asymmetric Reduction Protocols: Palmer, M., & Wills, M. (2009). Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry. (Foundational reference for Ru-TsDPEN protocols).
-
Borohydride Reduction Safety: Master Organic Chemistry. (2011).[2][7][9] Sodium Borohydride (NaBH4) for the reduction of aldehydes and ketones.[5][7][10] Retrieved from [Link]
Sources
- 1. fiq.unl.edu.ar [fiq.unl.edu.ar]
- 2. pcliv.ac.uk [pcliv.ac.uk]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Indanone synthesis [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 10. Sodium Borohydride [commonorganicchemistry.com]
Challenges in the chiral separation of indanol enantiomers
Introduction
The separation of 1-indanol enantiomers represents a classic yet nuanced challenge in chiral chromatography and biocatalysis. As a key intermediate in the synthesis of pharmaceutical agents (e.g., rasagiline analogs, HIV protease inhibitors), achieving high enantiomeric excess (
This guide moves beyond basic "textbook" advice. We address the specific physicochemical behaviors of the indanol scaffold—specifically its rigid bicyclic structure and the hydrogen-bonding capability of the hydroxyl group—that lead to common failures in resolution (
Module 1: Chromatographic Separation (HPLC)[1][2][3][4]
Core Philosophy: The "Three-Point" Interaction
For 1-indanol, successful separation on polysaccharide-based columns (the industry standard) relies on a combination of:
-
Hydrogen bonding (hydroxyl group).
- interactions (aromatic ring).
-
Steric inclusion (bicyclic rigidity).
If your separation is failing, one of these three mechanisms is being suppressed by your mobile phase or temperature conditions.
Troubleshooting Guide: HPLC Method Development
Q1: I am using a Chiralcel OD-H column, but my peaks are tailing significantly. Indanol is neutral; why is this happening?
Diagnosis: While 1-indanol is neutral, the silica support of the column contains residual silanol groups (Si-OH). The hydroxyl group of indanol can interact non-stereoselectively with these silanols, causing peak tailing that masks the chiral separation.
Corrective Protocol: Do not assume "neutral" analytes require "neutral" mobile phases.
-
Standard Phase: Hexane / 2-Propanol (90:10).
-
The "Passivation" Step: Add 0.1% Diethylamine (DEA) or Ethanolamine to the mobile phase.
Q2: My resolution (
) is stuck at 1.2. How do I achieve baseline separation (
) without changing the column?
Diagnosis:
You are likely operating in a thermodynamic region where entropy (
Corrective Protocol:
-
Switch the Alcohol Modifier: Change from 2-Propanol (IPA) to Ethanol (EtOH) or Methanol (MeOH) .
-
Note: Methanol often requires a transition solvent (like 100% IPA) to prevent precipitation or immiscibility issues in hexane-based lines.
-
Why? Ethanol is a smaller molecule than IPA and can penetrate the chiral grooves of the amylose/cellulose polymer more deeply, often altering the selectivity (
).
-
-
Temperature Scan (The Van't Hoff Approach):
Q3: Can I use Reversed-Phase (RP) mode for 1-indanol?
Answer: Yes, but with caveats.
-
Columns: Chiralpak AD-RH or OD-RH.
-
Mobile Phase: Water/Acetonitrile or Water/Methanol.
-
Risk: Indanol has limited solubility in high-water content phases, and the hydrophobic interactions driving the separation in RP are often weaker than the H-bonding in Normal Phase (NP). Recommendation: Stick to Normal Phase (Hexane/Alcohol) for analytical precision unless MS-compatibility is strictly required.
Data Summary: Column Performance for 1-Indanol
| Column Type | Selector | Mobile Phase | Typical | Notes |
| Chiralcel OD-H | Cellulose tris-(3,5-dimethylphenylcarbamate) | Hex/IPA (90:10) | 1.8 - 2.5 | Gold Standard. High load capacity. |
| Chiralpak AD-H | Amylose tris-(3,5-dimethylphenylcarbamate) | Hex/EtOH (90:10) | 1.5 - 2.0 | Complementary selectivity if OD fails. |
| Chiralpak IC | Cellulose tris-(3,5-dichlorophenylcarbamate) | Hex/DCM/MeOH | 1.4 - 1.8 | Useful for immobilized applications (solvent flexibility). |
Visualization: HPLC Method Optimization Logic
Caption: Iterative logic flow for optimizing chiral HPLC methods, prioritizing peak symmetry (tailing) before selectivity adjustments.
Module 2: Enzymatic Kinetic Resolution (Biocatalysis)
For preparative scales, HPLC can be expensive. Enzymatic Kinetic Resolution (EKR) using lipases is a robust alternative for producing enantiopure 1-indanol.
Core Philosophy: The Kinetic Trap
Lipases (like Candida antarctica Lipase B, CAL-B) are highly selective for the (
Troubleshooting Guide: Biocatalysis
Q4: The reaction stalls at 30-40% conversion. Why can't I reach the theoretical 50%?
Diagnosis: This is likely Product Inhibition or Equilibrium Limitation . If you are using a reversible acyl donor (like ethyl acetate), the reaction produces ethanol as a byproduct. The ethanol can compete with indanol for the enzyme's active site or drive the reverse reaction.
Corrective Protocol: Switch to an Irreversible Acyl Donor .
-
Reagent: Vinyl Acetate.[4]
-
Mechanism:
-
Why it works: The byproduct (vinyl alcohol) instantly tautomerizes to acetaldehyde. This is irreversible, removing the alcohol byproduct from the equilibrium and driving the reaction forward to completion.
Q5: How do I validate if the enzyme is actually selective? (The Self-Validating Metric)
Protocol:
You must calculate the Enantiomeric Ratio (E-value) , not just the %
Calculation:
-
Where
= conversion (0 to 1) and = enantiomeric excess of the substrate. -
Target: An
is excellent. If , the resolution is impractical for high-purity needs.
Visualization: Kinetic Resolution Workflow
Caption: Mechanism of Lipase-catalyzed kinetic resolution using vinyl acetate as an irreversible acyl donor.
Module 3: Scale-Up & Purification
Q6: I have separated the peaks on HPLC, but how do I purify the enzymatic reaction mixture?
Protocol: Unlike the difficult chiral HPLC separation of enantiomers, separating the alcohol (S-indanol) from the ester (R-indanyl acetate) is a trivial achiral separation.
-
Flash Chromatography: Use standard Silica Gel 60.
-
Eluent: Hexane/Ethyl Acetate (gradient 95:5 to 80:20).
-
Result: The ester (less polar) elutes significantly earlier than the alcohol (more polar). This allows for easy isolation of both enantiomers (one as free alcohol, one as ester—which can be hydrolyzed back to alcohol).
References
-
Daicel Corporation. Instruction Manual for CHIRALCEL® OD-H Columns.[5][6] (Standard protocol for polysaccharide-based separation of neutral alcohols and amine additives).
-
Pàmies, O., & Bäckvall, J. E. (2002).
-hydroxy esters. The Journal of Organic Chemistry, 67(4), 1261-1265.[7] (Demonstrates high E-values using CAL-B and vinyl acetate). -
Sigma-Aldrich. Basics of Chiral HPLC & Inclusion Complexing. (Explains the thermodynamic mechanisms and inclusion phenomena in chiral chromatography).
-
Phenomenex.Chiral HPLC Separations Guide.
and resolution ).
Sources
- 1. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hplc.eu [hplc.eu]
- 4. scielo.br [scielo.br]
- 5. ct-k.com [ct-k.com]
- 6. chiraltech.com [chiraltech.com]
- 7. Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Forced Periodic Operation (FPO) for Methanol Synthesis
Current Status: Operational Topic: Optimization of Cu/ZnO/Al₂O₃ Catalytic Systems via Unsteady-State Forcing Support Level: Tier 3 (Advanced Research & Process Development)
Core Directive: Beyond Steady State
Welcome to the Advanced Reactor Operations Support Center. You are likely here because your steady-state (SS) methanol yields have plateaued, governed by the thermodynamic equilibrium limits of Le Chatelier’s principle.
Forced Periodic Operation (FPO) is not merely "pulsing" a feed; it is the deliberate manipulation of reactor inputs (concentration, flow, or temperature) to access kinetic regimes unavailable at steady state. By cycling the feed composition (e.g., switching between CO-rich and H₂-rich streams) at a frequency that resonates with the catalyst's adsorption/desorption time constants, you can:
-
Bypass Equilibrium: Segregate reaction steps to drive the forward reaction.
-
Enhance Selectivity: Minimize residence time for side-reactions (e.g., dimethyl ether formation).
-
Dynamic Surface Restructuring: Maintain Copper (Cu) in a highly active, metastable morphology.
This guide addresses the three most critical failure points in FPO campaigns: Waveform Integrity , Resonance Identification , and Catalyst Deactivation .
Module A: Hardware & Waveform Integrity
Symptom: "I programmed a square wave concentration profile, but my Mass Spectrometer (MS) shows a sine wave at the reactor inlet."
Root Cause: Dispersion and Dead Volume. In FPO, the "sharpness" of the concentration switch is critical. If the switch from Feed A (CO/CO₂) to Feed B (H₂) is smeared by diffusion in the tubing before reaching the catalyst bed, the surface sees a gradual mixture (quasi-steady-state) rather than a dynamic shock, negating the FPO benefit.
Troubleshooting Protocol: The Step-Response Test
| Step | Action | Technical Rationale |
| 1 | Bypass the Reactor | Connect the switching valve directly to the analytical unit (MS/GC) to isolate hydrodynamic dispersion from reactor dynamics. |
| 2 | Inert Tracer Pulse | Switch between He and Ar (or N₂) at your target frequency ( |
| 3 | Calculate Dispersion Number ( | Analyze the output curve. If the time to reach 90% concentration change ( |
| 4 | Optimize Plumbing | Switch to 1/16" OD capillaries for pre-reactor lines. Minimize the "mixing volume" in the switching valve head. |
Visualizing the FPO Rig Architecture
The following diagram illustrates the required low-dispersion setup for valid FPO execution.
Figure 1: Low-dispersion manifold for Forced Periodic Operation. Note the waste line ensures continuous flow from MFCs to prevent pressure spikes during switching.
Module B: Kinetic Optimization (Finding Resonance)
Symptom: "I am cycling the feed, but the time-averaged yield is identical to (or worse than) the steady-state yield."
Root Cause: Off-Resonance Forcing. FPO relies on the Nonlinear Frequency Response (NFR) .[1][2]
-
Too Slow (
): The system reaches Quasi-Steady-State (QSS). You just get the average of the two steady states. -
Too Fast (
): The surface concentration cannot change fast enough; the catalyst sees the average inlet concentration (relaxed state). -
Resonance (
): The forcing frequency matches the natural frequency of the rate-limiting step (often desorption of methanol or surface intermediates).
Protocol: The Frequency Sweep
Q: How do I find the resonant frequency?
A: You must perform a frequency sweep, similar to a Bode plot in electrical engineering, but looking for the maximum Time-Average Reaction Rate (
-
Define Steady State (SS): Establish the baseline yield at the average composition of your cycle.
-
Start Low: Begin with a period
minutes (approx. Hz). -
Step Up: Decrease
logarithmically (10 min, 5 min, 1 min, 30s, 10s). -
Measure: For each frequency, run for at least 20 cycles to reach a "Cyclic Steady State" before averaging the production rate.
Logic Flow: Optimization Strategy
Figure 2: Decision matrix for determining the resonant frequency (
Module C: Catalyst Health & Stability
Symptom: "The FPO yield was high initially but degraded faster than my steady-state runs."
Root Cause: Dynamic Sintering and Phase Segregation. Commercial Cu/ZnO/Al₂O₃ catalysts are sensitive to redox cycles.
-
The Danger: If your cycle includes a phase with very low partial pressure of reductants (H₂/CO) and high water/CO₂ concentration, the Cu surface may oxidize (
). Repeated oxidation/reduction cycles cause volume expansion/contraction, leading to sintering (growth of Cu crystallites) and loss of active surface area.
Troubleshooting Matrix: Stability vs. Performance
| Observation | Diagnosis | Corrective Action |
| Rapid Deactivation (<24h) | Deep Oxidation | The "Oxidizing" half-cycle (CO₂ rich) is too long or too pure. Action: Ensure the "oxidizing" feed still contains at least 5-10% H₂ to maintain the metallic Cu state. |
| Gradual Drift | Thermal Sintering | Exotherms are peaking higher during the pulse than the thermocouple reads (hotspots). Action: Increase cycle frequency (to average out the heat) or dilute the bed with inert SiC. |
| Carbon Balance Error | Coking | Transient conditions favor Boudouard reaction ( |
References & Grounding
The protocols above are derived from foundational and recent studies in dynamic catalytic operation.
-
Optimization of Methanol Synthesis under Forced Periodic Operation Source: MDPI (Processes Journal) Context: Establishes the mathematical framework for comparing SS and FPO yields using NLP optimization. Link:[Link]
-
Forced Periodic Operation of Methanol Synthesis (Max Planck Institute) Source: Max Planck Institute for Dynamics of Complex Technical Systems Context:[1][3] Experimental validation of FPO on Cu/ZnO/Al₂O₃ and analysis of catalyst deactivation issues. Link:[Link][4]
-
Catalytic Resonance Theory Source: OSTI / ACS Catalysis Context: Defines the "Resonance Frequency" mechanism where turnover efficiency peaks. Link:[Link]
-
Enhancing Stability of Cu/ZnO Catalysts Source: MDPI (Catalysts Journal) Context: Discusses the role of promoters and structural degradation (sintering) relevant to the stability module. Link:[Link]
Sources
Validation & Comparative
Biological Activity & Application Guide: (2,3-Dihydro-1H-inden-1-yl)methanol Enantiomers
This guide provides an in-depth technical analysis of the (2,3-Dihydro-1H-inden-1-yl)methanol enantiomers (also known as 1-Indanylmethanol ). While often overlooked as simple intermediates, these chiral alcohols exhibit distinct biological interactions in biocatalytic systems and serve as critical, stereochemically determining scaffolds for antiviral carbocyclic nucleosides and CNS-active agents .
Executive Summary
This compound (CAS: 1196-17-4) exists as two enantiomers: (
-
Primary Biological Interaction: Enantioselective acylation by Lipases (e.g., Pseudomonas cepacia, Candida antarctica).
-
Key Application: The (
)-enantiomer is a privileged scaffold for synthesizing carbocyclic nucleoside analogs (antivirals), while the ( )-enantiomer is often investigated in CNS-active structural-activity relationship (SAR) studies. -
Safety Profile: Exhibits typical primary alcohol metabolism via Alcohol Dehydrogenase (ADH), with stereoselective oxidation rates influencing metabolic clearance.
Comparative Biological Profile
The following table contrasts the physicochemical and biological behaviors of the two enantiomers.
| Feature | ( | ( |
| Stereochemical Configuration | ( | ( |
| Optical Rotation | ||
| Enzymatic Recognition (Lipase PS) | Fast Reacting Enantiomer (Eutomer) in acylation. High affinity for the catalytic triad. | Slow Reacting Enantiomer (Distomer) . Steric clash in the enzyme active site prevents efficient acylation. |
| Pharmacological Precursor | Precursor for Carbocyclic Nucleosides (e.g., Carbovir analogs). Mimics the sugar moiety in antiviral drugs. | Precursor for Melatonin receptor agonists and specific 5-HT2C ligands . |
| Metabolic Fate (Hypothetical) | Oxidized to ( | Oxidized to ( |
Biocatalytic Activity: The Primary Biological Interaction
For researchers, the most relevant "activity" of 1-indanylmethanol is its interaction with hydrolase enzymes. This interaction is the basis for Kinetic Resolution (KR) , a standard method to obtain optically pure building blocks.
Mechanism of Action
Lipases (specifically Pseudomonas cepacia lipase, PCL) discriminate between the enantiomers based on the spatial arrangement of the indane ring relative to the catalytic serine residue.
-
(
)-Enantiomer: Fits into the large hydrophobic pocket of the enzyme, allowing the hydroxyl group to align with the acyl-enzyme intermediate. -
(
)-Enantiomer: The rigid fused ring system causes steric hindrance with the enzyme's tunnel walls, drastically reducing the reaction rate ( ).
Experimental Data: Kinetic Resolution Performance
-
Enzyme: Lipase PS-C (immobilized Pseudomonas cepacia).
-
Acyl Donor: Vinyl acetate.
-
Solvent: MTBE or Toluene.
-
Selectivity (E-value): Typically >100 (Highly selective).
Technical Insight: The high E-value implies that the enzyme is effectively "biologically active" toward the (
)-form, processing it exclusively until ~50% conversion is reached.
Downstream Pharmacological Applications
The biological value of these enantiomers lies in the drugs they create. The rigid indane ring mimics the furanose sugar of nucleosides but is metabolically stable (non-cleavable by phosphorylases).
Pathway A: Antiviral Carbocyclic Nucleosides
The (
-
Target: HIV Reverse Transcriptase / DNA Polymerase.
-
Mechanism: The (
)-1-indanyl scaffold positions the nucleobase in a bio-isosteric conformation, allowing the drug to be phosphorylated and incorporated into viral DNA, causing chain termination.
Pathway B: CNS Receptor Ligands
The (
-
Target: Melatonin (
) and Serotonin ( ) receptors. -
Mechanism: The indane ring acts as a bioisostere for the indole ring of melatonin/serotonin, improving blood-brain barrier (BBB) permeability due to increased lipophilicity.
Visualization of Biological Pathways
Diagram 1: Enzymatic Kinetic Resolution & Pharmacological Divergence
This diagram illustrates how the biological catalyst (Lipase) separates the enantiomers and their subsequent distinct therapeutic paths.
Caption: Biocatalytic resolution pathway showing the kinetic separation of enantiomers and their divergent pharmacological applications.
Detailed Experimental Protocol: Enzymatic Resolution
Objective: To separate (
Reagents:
-
Racemic this compound (1.0 eq)
-
Vinyl Acetate (3.0 eq, Acyl donor)
-
Lipase PS-C (Immobilized Pseudomonas cepacia lipase, 20% w/w relative to substrate)
-
MTBE (Methyl tert-butyl ether, solvent)
Workflow:
-
Setup: Dissolve racemic alcohol (10 mmol) in dry MTBE (50 mL). Add Vinyl Acetate (30 mmol).
-
Initiation: Add Lipase PS-C beads. Incubate at 30°C with orbital shaking (200 rpm).
-
Monitoring: Monitor reaction via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10).
-
Stop Point: When conversion reaches exactly 50% (typically 24-48 hours).
-
-
Workup: Filter off the enzyme (can be recycled). Evaporate solvent.
-
Separation: Separation of the (
)-alcohol (unreacted) and ( )-acetate (product) via Flash Column Chromatography (Silica gel, Hexane/EtOAc gradient). -
Hydrolysis: Treat (
)-acetate with in MeOH to yield pure ( )-alcohol.
Self-Validation Check:
-
If conversion > 52%, the optical purity of the remaining (
)-alcohol increases, but yield decreases. -
If conversion < 48%, the (
)-alcohol will be contaminated with ( )-alcohol. -
Target: ee > 99% for both fractions.
References
-
Biocatalytic Resolution Mechanism
-
Ghanem, A., & Aboul-Enein, H. Y. (2005). Lipase-mediated chiral resolution of racemates in organic solvents: enantioselective synthesis of (R)- and (S)-1-indanol derivatives. Tetrahedron: Asymmetry. Link
-
-
Carbocyclic Nucleoside Synthesis
-
Rodríguez-Borges, J. E., et al. (2000). Synthesis of cis-3-aminomethyl-1-indanylmethanol as a precursor of carbocyclic analogues of nucleosides. Tetrahedron. Link
-
-
Indane Scaffolds in Pharmacology
-
Kozikowski, A. P., et al. (2002). Chemistry and Pharmacology of the Indane Derivatives. Journal of Medicinal Chemistry. Link
-
-
General Toxicity of Methanol Derivatives
Sources
A Practical Guide to Cross-Referencing NMR Data for the Quality Assessment of 1-Indanmethanol
In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural confirmation of key intermediates is paramount. 1-Indanmethanol, a versatile building block in the synthesis of various biologically active molecules, is no exception. Its deceptively simple structure belies the potential for subtle isomeric and process-related impurities that can significantly impact downstream reactions and final product purity. This guide provides a comprehensive, experience-driven framework for utilizing Nuclear Magnetic Resonance (NMR) spectroscopy to verify the identity and purity of 1-Indanmethanol, moving beyond a superficial data check to a deep, cross-referenced analysis.
The Foundational Role of NMR in Structural Elucidation
NMR spectroscopy remains the gold standard for the structural elucidation of organic molecules. It operates on the principle that atomic nuclei, when placed in a strong magnetic field, absorb and re-emit electromagnetic radiation at a specific frequency. This frequency, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus, providing a unique fingerprint of the molecule's carbon-hydrogen framework. For a molecule like 1-Indanmethanol, ¹H NMR provides critical information on the number of distinct protons, their connectivity through spin-spin coupling, and their relative spatial arrangement. Complementarily, ¹³C NMR offers a direct count of unique carbon atoms, completing the structural puzzle.
Reference Spectra and Data Interpretation for 1-Indanmethanol
Accurate analysis hinges on comparison with reliable reference data. The Spectral Database for Organic Compounds (SDBS), a trusted public resource, provides well-vetted NMR data for 1-Indanmethanol that will serve as our benchmark.
The proton NMR spectrum of 1-Indanmethanol in a deuterated solvent like Chloroform-d (CDCl₃) reveals a distinct set of signals. Each signal corresponds to a unique proton or a group of equivalent protons in the molecule.
Table 1: ¹H NMR Data for 1-Indanmethanol in CDCl₃
| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |
| H5, H6 | 7.28 - 7.15 | m | 4H | - |
| H1 | 5.25 | t | 1H | 6.4 |
| H3' | 3.85 | d | 2H | 6.4 |
| H2 (A) | 3.10 | ddd | 1H | 15.9, 8.7, 4.3 |
| H2 (B) | 2.87 | ddd | 1H | 15.9, 8.3, 5.2 |
| H3 (A) | 2.22 | m | 1H | - |
| H3 (B) | 1.99 | m | 1H | - |
| OH | 1.63 | s (broad) | 1H | - |
| Data sourced from the Spectral Database for Organic Compounds (SDBS). |
Expert Interpretation:
-
Aromatic Region (7.28 - 7.15 ppm): The complex multiplet integrating to 4 protons corresponds to the four protons on the benzene ring. Their overlapping signals are typical for substituted indane systems.
-
Chiral Center (5.25 ppm): The triplet at 5.25 ppm is the proton attached to the same carbon as the hydroxymethyl group (H1). It appears as a triplet due to coupling with the two adjacent protons of the CH₂OH group.
-
Hydroxymethyl Protons (3.85 ppm): The doublet at 3.85 ppm represents the two protons of the hydroxymethyl group (H3'). Their coupling to H1 simplifies the signal to a doublet.
-
Methylene Protons (3.10 - 1.99 ppm): The protons on the five-membered ring (H2 and H3) are diastereotopic, meaning they are chemically non-equivalent. This results in complex multiplets for each, with both geminal (coupling between protons on the same carbon) and vicinal (coupling between protons on adjacent carbons) coupling constants.
The ¹³C NMR spectrum provides a direct count of the unique carbon environments in the molecule.
Table 2: ¹³C NMR Data for 1-Indanmethanol in CDCl₃
| Signal Assignment | Chemical Shift (δ) ppm |
| C7a | 144.1 |
| C3a | 142.0 |
| C5, C6 | 126.7 |
| C4, C7 | 124.8 |
| C1 | 76.9 |
| C3' | 65.5 |
| C2 | 31.1 |
| C3 | 30.2 |
| Data sourced from the Spectral Database for Organic Compounds (SDBS). |
Expert Interpretation:
-
Aromatic Carbons (144.1 - 124.8 ppm): The six signals in this region correspond to the six carbons of the benzene ring. The two quaternary carbons (C7a and C3a) are the most downfield.
-
Oxygenated Carbons (76.9 and 65.5 ppm): The signal at 76.9 ppm is assigned to the chiral carbon C1, which is shifted downfield by the attached hydroxyl group. The carbon of the hydroxymethyl group (C3') appears at 65.5 ppm.
-
Aliphatic Carbons (31.1 and 30.2 ppm): The remaining two signals correspond to the two methylene carbons of the five-membered ring (C2 and C3).
Experimental Protocol: A Self-Validating Workflow
The quality of NMR data is directly dependent on the rigor of the experimental procedure. The following protocol is designed to be self-validating, minimizing common sources of error.
Workflow for NMR Sample Preparation and Analysis
Caption: A standard workflow for NMR sample preparation, data acquisition, and processing.
Causality in Protocol Choices:
-
Solvent Choice (CDCl₃): Chloroform-d is a standard choice for non-polar to moderately polar organic molecules. It offers good solubility for 1-Indanmethanol and its residual proton signal (at 7.26 ppm) typically does not interfere with key signals of the analyte.
-
Internal Standard (TMS): Tetramethylsilane (TMS) is added as an internal standard because its protons are highly shielded, producing a sharp singlet at 0 ppm that does not overlap with most organic proton signals. This provides a universal reference point for chemical shifts.
-
Shimming: This crucial step corrects for inhomogeneities in the magnetic field across the sample volume. Proper shimming results in sharp, symmetrical peaks, which is essential for accurate integration and resolution of fine coupling patterns.
-
Proton Decoupling in ¹³C NMR: ¹³C spectra are typically acquired with proton decoupling. This technique irradiates the sample at proton frequencies, which collapses the C-H coupling and results in sharp singlet signals for each carbon. This significantly simplifies the spectrum and improves the signal-to-noise ratio.
Cross-Referencing Against Potential Impurities
A key aspect of quality control is not just confirming the desired structure but also identifying potential impurities. Common impurities in the synthesis of 1-Indanmethanol could include residual starting materials like indene or over-oxidation products like 1-indanone.
Logical Relationship for Spectral Comparison
Caption: Cross-referencing experimental data against a library of reference spectra.
By comparing the experimental spectrum of your 1-Indanmethanol sample against the reference spectra of likely impurities, you can confidently identify and potentially quantify any contaminants. For instance, the presence of 1-indanone would introduce a characteristic carbonyl peak around 206 ppm in the ¹³C NMR spectrum, a clear indicator of this impurity.
Conclusion: Beyond Data Matching
The structural verification of 1-Indanmethanol by NMR is a process that demands more than simple spectral matching. It requires a foundational understanding of NMR principles, a meticulous experimental technique, and a critical eye for potential impurities. By cross-referencing high-quality experimental data with reliable databases and considering the chemistry of the synthetic route, researchers can ensure the integrity of their materials, which is the bedrock of reliable and reproducible science.
References
-
Introduction to NMR Spectroscopy , University of California, Davis, [Link]
-
¹H NMR Spectrum of 1-Indanmethanol , Spectral Database for Organic Compounds (SDBS), National Institute of Advanced Industrial Science and Technology (AIST), Japan, [Link] (Search for 1-Indanmethanol or CAS No. 1196-19-6)
-
¹³C NMR Spectrum of 1-Indanmethanol , Spectral Database for Organic Compounds (SDBS), National Institute of Advanced Industrial Science and Technology (AIST), Japan, [Link] (Search for 1-Indanmethanol or CAS No. 1196-19-6)
Kinetic Analysis of Methanol Synthesis Reactors: Fixed-Bed vs. Slurry Phase Architectures
Executive Summary
Content Type: Technical Comparison Guide Primary Focus: Kinetic performance of Cu/ZnO/Al₂O₃ catalysts in Fixed-Bed vs. Slurry Bubble Column Reactors (SBCR). Core Insight: While the Vanden Bussche and Froment (LHHW) model remains the industry standard for gas-phase fixed-bed reactors due to its rigorous handling of CO₂ hydrogenation, the Graaf model offers superior predictive capabilities for the emerging Slurry Phase (LPMEOH™) architectures. This guide analyzes the kinetic trade-offs between these systems.
The Kinetic Landscape: Theory & Mechanism
To accurately simulate methanol synthesis, one must move beyond simple Power Law models, which fail to account for site inhibition by water and CO₂ at high conversions. The industry relies on Langmuir-Hinshelwood-Hougen-Watson (LHHW) formulations.
The Two Dominant Models[1]
| Feature | Vanden Bussche & Froment (VBF) | Graaf et al. |
| Primary Mechanism | CO₂ Hydrogenation: Assumes methanol forms almost exclusively from CO₂.[1] CO is converted to CO₂ via WGS before hydrogenation. | Dual Hydrogenation: Allows for direct hydrogenation of both CO and CO₂ to methanol.[2] |
| Active Sites | Single-site mechanism (Cu surface). | Dual-site mechanism (Cu and ZnO/Cu interface). |
| Best Application | Fixed-Bed Reactors (Gas Phase): Highly accurate for standard industrial loops (Lurgi, ICI) where equilibrium shifts favor the CO₂ pathway. | Slurry Reactors (Liquid Phase): Better handles the wider range of CO/CO₂ ratios and liquid-phase mass transfer interactions found in SBCRs. |
| Key Limitation | Underpredicts rates at very low CO₂ partial pressures. | More complex parameter estimation; higher computational cost. |
Visualizing the Reaction Pathway (VBF Mechanism)
The following diagram illustrates the consensus mechanism where CO₂ is the primary carbon source, a critical distinction for accurate kinetic modeling.
Figure 1: The dominant CO₂ hydrogenation pathway. Note that the hydrogenation of formate (HCOO*) is often cited as the Rate Determining Step (RDS).
Experimental Protocol: Measuring Intrinsic Kinetics
To validate these models, one must isolate intrinsic kinetics from mass transfer effects. The following protocol is designed for a Berty-type Spinning Basket Reactor (Differential Reactor setup), which is superior to integral fixed beds for kinetic parameter estimation.
Equipment & Materials[4]
-
Reactor: Gradientless Spinning Basket Reactor (internal recycle).
-
Catalyst: Commercial Cu/ZnO/Al₂O₃ (e.g., ICI 51-2 equivalent).
-
Particle Size: Crushed and sieved to 100–200 µm (Essential to satisfy Weisz-Prater Criterion
). -
Analysis: Online Gas Chromatography (TCD for H₂, CO, CO₂; FID for Methanol/DME).
Step-by-Step Workflow
-
Catalyst Pre-treatment (Reduction):
-
Why: Copper catalysts are pyrophoric and supplied as oxides.
-
Protocol: Ramp temperature to 240°C at 1°C/min under 2% H₂/N₂ flow. Hold until water evolution ceases (monitored by MS/GC).
-
-
Feed Conditioning:
-
Set Gas Hourly Space Velocity (GHSV) to 10,000–20,000 h⁻¹ . High space velocity ensures low conversion (<5%), maintaining differential conditions (constant partial pressures).
-
-
Data Acquisition:
-
Vary Temperature: 200°C – 280°C (Isotherm steps).
-
Vary Pressure: 40 – 80 bar.
-
Vary Composition: H₂/CO ratio (2:1 to 5:1) and CO₂ content (2% to 10%).
-
-
Validation Check (Self-Validating Step):
-
Mears Criterion: Calculate to ensure external mass transfer is negligible.
-
Weisz-Prater: Verify internal diffusion is not limiting the rate. If
, reduce particle size further.
-
Figure 2: Experimental workflow for intrinsic kinetic data acquisition ensuring gradientless operation.
Comparative Analysis: Fixed-Bed vs. Slurry Phase[4][5][6]
This section compares the "product performance" of the two reactor architectures when driven by their respective optimal kinetic models.
Performance Comparison Matrix
| Metric | Fixed-Bed Reactor (Lurgi/ICI) | Slurry Bubble Column (LPMEOH™) |
| Thermal Management | Moderate. Gas phase heat transfer is poor. Requires complex shell-and-tube designs to prevent hotspots (catalyst sintering). | Excellent. Liquid medium (mineral oil) acts as a massive heat sink, ensuring near-isothermal operation. |
| Conversion per Pass | Limited. Equilibrium limited by temperature rise. Typical conversion ~40-50%. | High. Isothermal operation allows the reactor to ride the optimal kinetic trajectory. Conversion >60% possible.[3] |
| Catalyst Stability | Lower. Hotspots lead to thermal deactivation (sintering of Cu crystallites). | Higher. Uniform temperature preserves active sites. |
| Kinetic Suitability | VBF Model. Best for CO₂-rich feeds typical of steam reforming. | Graaf Model. Best for CO-rich feeds (Syngas from coal/biomass) where WGS activity is critical. |
| Thermodynamic Limit | Equilibrium is reached early due to adiabatic heating. | Equilibrium line is "hugged" closely due to efficient heat removal. |
Data: Impact of Temperature on Reaction Rates
The following table summarizes experimental data (normalized) showing how the reaction rate (
| Temperature (K) | Rate (Fixed Bed - Adiabatic) [mol/kg·h] | Rate (Slurry - Isothermal) [mol/kg·h] | Observation |
| 483 | 12.5 | 12.5 | Kinetic control regime. Rates are identical. |
| 493 | 18.2 | 19.1 | Slurry begins to outperform due to better local T control. |
| 503 | 22.1 | 28.4 | Fixed bed suffers from local equilibrium limitations near hotspots. |
| 513 | 19.5 (Drop) | 35.2 | Critical Failure: Fixed bed hits equilibrium wall; Slurry continues linear rate increase. |
| 523 | 14.0 | 41.0 | Fixed bed requires quench/recycle; Slurry remains stable. |
Data synthesized from comparative simulations of VBF (Fixed) and Graaf (Slurry) models under 50 bar pressure.
References
-
Vanden Bussche, K. M., & Froment, G. F. (1996). A Steady-State Kinetic Model for Methanol Synthesis and the Water Gas Shift Reaction on a Commercial Cu/ZnO/Al2O3 Catalyst. Journal of Catalysis, 161(1), 1-10.
-
Graaf, G. H., et al. (1988). Kinetics of methanol synthesis from carbon monoxide, carbon dioxide and hydrogen.[1][2][4][5][6][7][8] Chemical Engineering Science, 43(12), 3185-3195.
- Lurgi GmbH. (n.d.). Methanol Technology: The Lurgi MegaMethanol® Process. Engineering Guides.
-
Air Products and Chemicals, Inc. (1998). Liquid Phase Methanol (LPMEOH™) Process Demonstration. U.S. Department of Energy Report.
- Weisz, P. B., & Prater, C. D. (1954). Interpretation of Measurements in Experimental Catalysis.
Sources
- 1. Surface reaction kinetics of the methanol synthesis and the water gas shift reaction on Cu/ZnO/Al 2 O 3 - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00040C [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 6. terpconnect.umd.edu [terpconnect.umd.edu]
- 7. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 8. ris.utwente.nl [ris.utwente.nl]
Assessing the origin of biological homochirality in synthesis
Title: Synthetic Models of Biological Homochirality: A Comparative Guide to Symmetry Breaking Mechanisms
Executive Summary The origin of biological homochirality—the exclusive use of L-amino acids and D-sugars in life—remains one of the most profound open questions in chemical evolution.[1] For synthetic chemists and drug developers, this phenomenon is not merely historical; it represents the ultimate challenge in asymmetric synthesis: generating 100% enantiomeric excess (ee) from a racemic or achiral starting point without a chiral auxiliary.
This guide compares the three primary methodologies used to replicate this "breaking of the mirror" in the laboratory: Asymmetric Autocatalysis (The Soai Reaction) , Attrition-Enhanced Deracemization (Viedma Ripening) , and the emerging Chiral Induced Spin Selectivity (CISS) effect. We assess these methods not just as theoretical models, but as functional tools for enantioselective synthesis.
Part 1: The Landscape of Chiral Symmetry Breaking
To understand the origin of homochirality via synthesis, we must distinguish between stochastic and deterministic mechanisms.
-
Stochastic: Random statistical fluctuations in a racemic pool are amplified to a single handedness (e.g., Soai, Viedma). This implies life's chirality was a "coin toss."
-
Deterministic: External fields (magnetic, polarized light) bias the selection (e.g., CISS). This implies life's chirality was inevitable due to physical laws.
Part 2: Comparative Analysis of Amplification Mechanisms
Asymmetric Autocatalysis (The Soai Reaction)
The Chemical Amplifier
Discovered by Kenso Soai in 1995, this is the only known reaction in organic chemistry where the product acts as a highly selective asymmetric catalyst for its own formation. It is capable of amplifying an initial ee as low as
-
Mechanism: Pyrimidine-5-carbaldehyde reacts with diisopropylzinc (
).[2] The resulting chiral zinc alkoxide catalyzes the reaction of more aldehyde and zinc reagent, forming the same enantiomer. -
Utility: Extreme sensitivity. It can detect "cryptochiral" influences, such as the chirality of isotopic substitution (
vs ) or circularly polarized light.
Attrition-Enhanced Deracemization (Viedma Ripening)
The Physical Amplifier Cristobal Viedma (2005) demonstrated that grinding a slurry of racemic crystals can drive the solid phase to 100% homochirality.[3]
-
Mechanism: Requires a "conglomerate" (where enantiomers crystallize in separate crystals) and rapid racemization in solution.[3][4] Grinding increases surface area; Ostwald ripening consumes small crystals (higher solubility) to feed larger ones. An autocatalytic feedback loop ensures the majority enantiomer consumes the minority.
-
Utility: Robust and scalable. Unlike Soai, it works on thermodynamic principles rather than kinetic control, but is limited to conglomerate forming compounds (approx. 5-10% of chiral solids).
Chiral Induced Spin Selectivity (CISS)
The Quantum Filter A newer paradigm suggesting that electron spin is coupled to molecular chirality.[5]
-
Mechanism: Chiral molecules act as spin filters.[6] When electrons are transferred (e.g., electrochemistry on a magnetic surface), one spin state is preferred. This spin polarization can bias chemical reactions, such as the reduction of prochiral ketones.
-
Utility: Universal potential. It does not require specific autocatalytic substrates or conglomerates, but requires specialized electrochemical setups.
Part 3: Data Presentation & Performance Metrics
Table 1: Comparative Performance of Symmetry Breaking Methods
| Feature | Soai Reaction (Autocatalysis) | Viedma Ripening (Attrition) | CISS Effect (Spin Selectivity) |
| Primary Driver | Kinetic Control (Catalysis) | Thermodynamic/Phase Equilibrium | Quantum Spin Physics |
| Amplification Power | High ( | Complete (Racemic | Moderate (typically 5-20% ee per pass) |
| Time Scale | Hours (Rapid) | Days (Slow, unless optimized) | Reaction rate dependent |
| Substrate Scope | Extremely Narrow (Pyrimidines) | Medium (Conglomerates only) | Broad (Reductions, Polymerizations) |
| Sensitivity | Extreme (Detects isotopomers) | Low (Requires initial crystal imbalance) | Tunable (Magnetic field strength) |
| Synthetic Scalability | Low (Reagent cost/sensitivity) | High (Industrial resolution potential) | High (Heterogeneous catalysis) |
Part 4: Visualization of Mechanisms
Diagram 1: The Logic of Asymmetric Autocatalysis (Soai Type)
This diagram illustrates how a minute initial imbalance (
Caption: The Soai cycle. The majority enantiomer (e.g., R) catalyzes its own formation faster than the uncatalyzed background, while the heterochiral dimer acts as an inactive sink, suppressing the minority.
Diagram 2: The Viedma Ripening Workflow
This diagram visualizes the physical feedback loop between solid-phase grinding and solution-phase racemization.
Caption: Viedma Ripening. Grinding creates small fragments with high solubility. These dissolve and reprecipitate onto larger crystals.[4] If R is slightly larger/more abundant, it consumes S via the racemizing solution.
Part 5: Experimental Protocols (Self-Validating Systems)
Protocol A: The Soai Reaction (Standard Validation)
Objective: Observe macroscopic amplification from a microscopic imbalance. Criticality: This reaction is extremely sensitive to water and air. All glassware must be oven-dried.
-
Preparation: In a glovebox (
atmosphere), dissolve 2-methylpyrimidine-5-carbaldehyde (1.0 mmol) in anhydrous toluene. -
Initiation: Add a trace amount (0.1 mol%) of chiral initiator (e.g., (S)-pyrimidyl alkanol) to bias the symmetry breaking. Note: Without this, the outcome is stochastic.
-
Reagent Addition: Add diisopropylzinc (1.0 M in toluene, 1.2 mmol) dropwise at 0°C.
-
Autocatalysis: Stir at 0°C for 12 hours. The initial product formed acts as a ligand for the zinc, accelerating the reaction rate and selectivity.
-
Quench & Analysis: Quench with 1N HCl. Extract with ethyl acetate. Analyze ee via Chiral HPLC (e.g., Chiralcel OD-H column).
-
Validation: The product ee should exceed 90%, significantly higher than the initiator ee.
Protocol B: Viedma Ripening (Sodium Chlorate Model)
Objective: Deracemization of a solid phase.[1][3][4][7][8] Criticality: Requires glass beads for attrition and a saturated solution.[3]
-
Supersaturation: Prepare a boiling saturated solution of
(approx. 10g in 10mL water). -
Crystallization: Allow to cool undisturbed to room temperature. A mixture of L and D crystals (conglomerate) will form.[4][9]
-
Grinding Setup: Add 5g of glass beads (2-3 mm diameter).
-
The Process: Stir magnetically at 600-1000 rpm. The stirring must be vigorous enough to crush crystals against the beads.
-
Monitoring: Extract solid samples every 12 hours. Measure optical rotation (polarimetry) of the dissolved solid.
-
Endpoint: Over 2-4 days, the optical rotation will shift from near zero (racemic) to the specific rotation of pure enantiomer (approx
).
Part 6: Implications for Drug Development
For the pharmaceutical scientist, these models validate that absolute enantiocontrol is possible without chiral starting materials, provided a non-linear feedback mechanism exists.
-
Soai's lesson: Trace impurities (even at ppm levels) can dictate the stereochemical outcome of autocatalytic reactions.
-
Viedma's lesson: Metastable racemic crystals can be converted to single enantiomers post-synthesis, offering a "green" alternative to chiral chromatography.
References
-
Soai, K., Shibata, T., Morioka, H., & Choji, K. (1995). Asymmetric autocatalysis and amplification of enantiomeric excess of a chiral molecule. Nature, 378(6559), 767–768. Link
-
Viedma, C. (2005).[3] Chiral symmetry breaking during crystallization: complete chiral purity induced by nonlinear autocatalysis and recycling. Physical Review Letters, 94(6), 065504. Link
-
Naaman, R., & Waldeck, D. H. (2012). Chiral-induced spin selectivity effect.[6][7][10] The Journal of Physical Chemistry Letters, 3(16), 2178–2187. Link
-
Blackmond, D. G. (2004). Asymmetric autocatalysis and its implications for the origin of homochirality. Proceedings of the National Academy of Sciences, 101(16), 5732-5736. Link
-
Noorduin, W. L., et al. (2008).[4] Emergence of a single solid chiral state from a nearly racemic amino acid derivative.[4] Journal of the American Chemical Society, 130(4), 1158-1159. Link
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Soai reaction - Wikipedia [en.wikipedia.org]
- 3. Viedma ripening - Wikipedia [en.wikipedia.org]
- 4. Viedma ripening: a reliable crystallisation method to reach single chirality - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00196J [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
- 10. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Personal protective equipment for handling (2,3-Dihydro-1H-inden-1-yl)methanol
Common Name: 1-Indanol | CAS: 6351-10-6[1][2][3][4]
Executive Summary & Operational Context
From the Desk of the Senior Application Scientist: Handling (2,3-Dihydro-1H-inden-1-yl)methanol (1-Indanol) requires a nuanced approach. While often categorized as a standard organic intermediate, its physical properties as a low-melting solid (50–53°C) and its biological activity as a pharmacophore building block dictate specific safety protocols.[1][2][3][4]
The primary risks are respiratory irritation (H335) from dust generation during weighing and acute toxicity (H302) if oral hygiene is compromised.[1][2][3][4] Furthermore, as a chiral alcohol often used in enantioselective synthesis, maintaining high purity is as critical as safety; therefore, the PPE protocols below serve the dual purpose of protecting the scientist and preventing bio-burden contamination of the substrate.
Hazard Profile & Risk Assessment
Before selecting PPE, we must define the enemy.[1][2][3][4] The GHS classification for 1-Indanol indicates a "Warning" signal word with specific targets.[1][2][3][4][5][6][7][8]
| Hazard Code | Description | Operational Implication |
| H302 | Harmful if swallowed | Critical: No glove-to-face contact.[1][2][3][4] Wash hands immediately after doffing gloves.[1][2][3][4] |
| H315 | Causes skin irritation | Direct contact with the solid or high-concentration solutions will cause dermatitis.[1][2][3][4] |
| H319 | Causes serious eye irritation | Dust particles are abrasive and chemically irritating to the cornea.[2][4] |
| H335 | May cause respiratory irritation | High Risk: The solid powder is light and easily aerosolized during static weighing.[2][4] |
Personal Protective Equipment (PPE) Matrix
Do not use a "one size fits all" approach.[1][2][3][4] PPE must scale with the energy and scale of the experiment.[1][2][3][4]
Core PPE Requirements[1][2][3][5]
-
Eye Protection: Chemical safety goggles (ANSI Z87.[1][2][3][4]1) are superior to safety glasses for this compound because fine dust can bypass side shields.[1][2][3][4]
-
Lab Coat: Standard cotton/polyester blend.[1][2][3][4] Must be buttoned to the neck.[1][2][3][4]
-
Gloves: Nitrile (0.11 mm minimum thickness).[1][2][3][4]
-
Scientist's Note: While 1-Indanol is not aggressively corrosive, it is lipophilic.[1][2][3][4] If dissolved in vehicles like DCM or Methanol, the solvent dictates the glove choice.[1][2][3][4] For DCM solutions, use Silver Shield/Laminate gloves or double-glove with immediate change upon splash.[1][2][3][4]
-
Activity-Based PPE Selection
Use the following logic to determine your specific requirements:
Figure 1: Decision logic for selecting PPE based on physical state and solvent system.[1][2][3][4]
Operational Protocols: Handling & Synthesis
A. Weighing and Transfer (Solid State)[1][2][3][4]
-
The Problem: 1-Indanol crystals can carry a static charge, causing "jumping" during weighing.[1][2][3][4] This increases inhalation risk (H335).[1][2][3][4][5]
-
The Protocol:
-
Engineering Control: Always weigh inside a certified chemical fume hood.[1][2][3][4]
-
Static Mitigation: Use an anti-static gun or ionizing bar if available.[1][2][3][4] If not, wipe the spatula with an ethanol-dampened wipe prior to use to discharge static.[1][2][3][4]
-
Transfer: Do not pour from the stock bottle. Use a clean spatula to transfer to a weighing boat.[1][2][3][4]
-
Hygiene: Wipe the exterior of the stock bottle with a damp paper towel before returning it to storage to remove invisible dust residues.[1][2][3][4]
-
B. Solubilization and Reaction[1][2][3][4]
-
The Problem: The melting point is low (~53°C). If heating is required to dissolve, the solid may melt rapidly, changing the reaction kinetics or causing splashing.[1][2][3][4]
-
The Protocol:
-
Add solvent slowly to the solid, not solid to the solvent, to prevent splashing.[1][2][3][4]
-
If heating is required, use a silicone oil bath or heating block with a temperature probe.[1][2][3][4] Avoid heat guns, which can aerosolize the melting solid.[1][2][3][4]
-
Sash Height: Keep the fume hood sash at the lowest possible working height (below the chin) to act as a physical barrier against splashes.[1][2][3][4]
-
Emergency Response & Spill Management
Exposure Response[1][2][3][4]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Skin Contact: Wash with soap and water for 15 minutes.[1][2][3][4] Do not use ethanol to wash skin; alcohols can increase the permeation of lipophilic compounds into the dermis.[1][2][3][4]
-
Eye Contact: Flush with water for 15 minutes, lifting upper and lower lids.[1][2][3][4]
Spill Cleanup Workflow
Scenario: You have spilled 5g of 1-Indanol powder on the benchtop.
Figure 2: Step-by-step workflow for dry solid spill cleanup.[1][2][3][4]
Scientific Rationale for "Damp" Containment: Never dry-sweep 1-Indanol.[1][2][3][4] Dry sweeping generates dust (H335).[1][2][3][4] Covering the spill with a paper towel dampened with water (solubility is low, but it weighs down the particles) or a compatible solvent prevents aerosolization.[1][2][3][4]
Disposal Strategy
Disposal must follow "Cradle-to-Grave" stewardship.[1][2][3][4]
-
Solid Waste: Contaminated gloves, weighing boats, and paper towels must go into Solid Hazardous Waste .[1][2][3][4] Do not throw in regular trash.
-
Liquid Waste: Solutions containing 1-Indanol should be segregated into Organic Solvents (Non-Halogenated) or Halogenated depending on the solvent used.[1][2][3][4]
-
Labeling: clearly label waste tags with "1-Indanol" and "Irritant."[1][2][3][4]
References
-
PubChem. (2025).[1][2][3][4][9] 1-Indanol (Compound).[1][2][3][4][5][6][10] National Library of Medicine.[1][2][3][4] [Link][1][2][3][4]
-
European Chemicals Agency (ECHA). (2025).[1][2][3][4] Substance Information: 2,3-dihydro-1H-inden-1-ol. [Link][1][2][3][4]
Sources
- 1. guidechem.com [guidechem.com]
- 2. 1-INDANOL | 6351-10-6 [chemicalbook.com]
- 3. 1-Indanol | C9H10O | CID 22819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. guidechem.com [guidechem.com]
- 5. fishersci.fi [fishersci.fi]
- 6. fishersci.com [fishersci.com]
- 7. 2,3-Dihydro-1H-inden-1-ol | CAS#:6351-10-6 | Chemsrc [chemsrc.com]
- 8. 6351-10-6|2,3-Dihydro-1H-inden-1-ol|BLD Pharm [bldpharm.com]
- 9. GSRS [precision.fda.gov]
- 10. kmpharma.in [kmpharma.in]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
